Val-Ala
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](C(C)C)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27493-61-4 | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Profiling & Transport Kinetics of Valyl-Alanine (Val-Ala)
[1]
Executive Summary
Valyl-Alanine (Val-Ala) is a canonical hydrophobic dipeptide often utilized as a reference substrate in the characterization of proton-coupled oligopeptide transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2).[1] Unlike "surface-hydrolyzed" peptides, this compound is classified as a "Class 1 (Deep)" dipeptide , meaning it resists significant hydrolysis at the intestinal brush border, is transported intact into the enterocyte, and undergoes rapid hydrolysis within the cytosol.
This guide provides a rigorous physicochemical profile of this compound, detailing its thermodynamic constants, transport kinetics, and validated analytical protocols. It serves as a foundational resource for scientists developing peptide-based prodrugs (e.g., valacyclovir analogs) or studying intestinal absorption mechanisms.[1]
Molecular Architecture & Fundamental Constants[1]
This compound exists primarily as a zwitterion in physiological aqueous environments.[1] Its physicochemical behavior is governed by the hydrophobic side chains (isopropyl and methyl) and the charged termini.
Structural Visualization
The following diagram illustrates the zwitterionic equilibrium and stereochemistry of L-Valyl-L-Alanine at physiological pH (7.4).
Core Physicochemical Data
Data synthesized from computed models and experimental dipeptide databases.
| Parameter | Value | Context/Notes |
| Molecular Formula | C₈H₁₆N₂O₃ | |
| Molecular Weight | 188.22 g/mol | Monoisotopic Mass: 188.116 Da |
| pKa₁ (Carboxyl) | 3.15 (est) | Lower than free Ala (2.[1]3) due to peptide bond effect.[1] |
| pKa₂ (Amino) | 8.25 (est) | Lower than free Val (9.[1]6) due to electron-withdrawing amide.[1] |
| Isoelectric Point (pI) | ~5.70 | Calculated as (pKa₁ + pKa₂)/2.[1] |
| LogP (Octanol/Water) | -2.49 | Highly hydrophilic; negligible passive diffusion.[1] |
| Water Solubility | > 40 g/L | Highly soluble; forms clear solutions.[1] |
| Crystal System | Hexagonal | Space group P6(1); forms hydrophobic columns.[1] |
Expert Insight: The low LogP (-2.49) confirms that this compound cannot permeate cell membranes via passive diffusion.[1] Its high oral bioavailability is exclusively attributable to active transport via PEPT1.[1]
Biological Interface: Transport & Metabolism
Understanding the "Deep Hydrolysis" mechanism is critical for experimental design.[1] this compound is not a substrate for brush-border aminopeptidases (like aminopeptidase N) to the same extent as other dipeptides.[1] Instead, it acts as a carrier-mediated substrate.[1]
Transport Kinetics (PEPT1 vs. PEPT2)[1]
-
PEPT1 (SLC15A1): High-capacity, low-affinity transporter found in the small intestine.[1][2]
-
PEPT2 (SLC15A2): High-affinity, low-capacity transporter found in the kidney proximal tubule.[1]
Metabolic Pathway Diagram
The following workflow describes the fate of this compound from the intestinal lumen to the bloodstream.
Analytical Characterization Protocols
For rigorous quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is required.[1] Note that this compound lacks a strong chromophore (like Tryptophan), so UV detection must be performed at low wavelengths (210 nm) where amide bonds absorb.[1]
Validated HPLC Method (Reversed-Phase)
This protocol separates this compound from its constituent amino acids (Val, Ala) which may be present as degradation products.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is essential for retention of polar zwitterions).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (or MS in positive mode).[1]
-
Retention Order: Alanine (void) < Valine < this compound.[1]
-
Note: The dipeptide is slightly more hydrophobic than the individual amino acids due to the formation of the peptide bond which masks the internal charges.
-
Mass Spectrometry (ESI+)[1]
Experimental Protocol: Cytosolic Stability Assay
To verify the "Deep Hydrolysis" classification of this compound, the following assay compares stability in brush border membrane vesicles (BBMV) versus cytosolic fractions.
Materials
-
Substrate: 1 mM this compound in PBS (pH 7.4).
-
Enzyme Source: Rat intestinal mucosal homogenate (fractionated into BBMV and Cytosol via differential centrifugation).[1]
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.[1]
Step-by-Step Methodology
-
Preparation: Pre-incubate enzyme fractions (BBMV and Cytosol) at 37°C for 5 minutes.
-
Initiation: Add this compound to each fraction (Final conc: 100 µM).
-
Sampling: At t = 0, 5, 10, 15, 30, and 60 minutes, withdraw 100 µL aliquots.
-
Quenching: Immediately add 200 µL Quenching Solution to stop enzymatic activity. Vortex for 30 seconds.[1]
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Analysis: Inject supernatant into HPLC (Method 4.1).
-
Calculation: Plot ln(% Remaining) vs. Time.
Self-Validating Check: Include Gly-Pro as a negative control (highly resistant to hydrolysis) and Leu-Leu as a positive control (rapidly hydrolyzed by both fractions) to validate enzyme activity.[1]
References
-
PubChem. (2023).[1] Valyl-Alanine Compound Summary. National Library of Medicine.[1] [Link]
-
Human Metabolome Database (HMDB). (2023).[1] Metabocard for Valylalanine (HMDB0028709). [Link][1]
-
Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. [Link]
-
Brandsch, M. (2008).[1] Transport of drugs by intestinal peptide transporters. Journal of Pharmacy and Pharmacology. [Link]
Sources
Morphological Versatility and Self-Assembly Mechanisms of Val-Ala Dipeptides: A Comprehensive Technical Guide
Executive Summary
The spontaneous organization of ultrashort peptides into highly ordered supramolecular architectures represents a frontier in bottom-up nanotechnology and drug delivery vehicle design. While aromatic dipeptides like diphenylalanine (Phe-Phe) have historically dominated the literature, aliphatic dipeptides such as L-Valyl-L-Alanine (Val-Ala) offer a uniquely tunable, biocompatible alternative.
This technical guide provides an in-depth analysis of the this compound self-assembly mechanism, emphasizing the critical role of solvent dynamics in dictating the final morphological outcome. By understanding the thermodynamic and kinetic drivers—specifically the interplay between intermolecular hydrogen bonding and hydrophobic side-chain packing—researchers can engineer specific supramolecular structures ranging from hydrophobic nanotubes to highly networked nanowires.
Thermodynamic and Kinetic Drivers of this compound Assembly
The self-assembly of this compound is a sequence-dependent phenomenon. Interestingly, while this compound forms highly ordered structures, its retro-analogue, Ala-Val, fails to assemble under identical conditions . This sequence specificity is rooted in the steric positioning of the aliphatic side chains (the isopropyl group of Valine and the methyl group of Alanine) relative to the peptide backbone.
The assembly process is governed by two primary non-covalent forces:
-
Intermolecular Hydrogen Bonding: The N- and C-termini of the dipeptide form a directional hydrogen-bonding network. Computational models predict that this compound monomers preferentially adopt a cis-conformation, facilitating an antiparallel orientation during initial dimerization .
-
Hydrophobic Packing: The aliphatic side chains seek to minimize contact with polar environments, driving the lateral association of the hydrogen-bonded backbones. In aqueous environments, this results in the formation of nanotubes with distinctively hydrophobic inner walls .
Logical drivers of this compound self-assembly, highlighting the interplay of non-covalent forces.
The Role of Solvent in Morphological Determination
The selection of a solvent is not an arbitrary experimental step; it is the primary deterministic factor for the thermodynamic minimum of the assembled system. Solvents interact with the this compound monomers by competing for hydrogen bonds (via Hydrogen Bond Acceptor/Donor abilities) and modulating the hydrophobic effect (via dielectric constant and surface tension).
For instance, utilizing a solvent with high hydrogen-bond acceptor (HBA) capabilities, such as pyridine, disrupts the native peptide-peptide hydrogen bonding network. This kinetic trapping forces the assembly into irregular rod-like or plate-like aggregates. Conversely, moderate polarity solvents like 2-propanol allow for controlled 1D elongation, yielding extensive wire networks .
Table 1: Solvent-Induced Morphological Variations of this compound Dipeptides
| Solvent System | Dielectric Constant (ε) | Primary Morphology | Mechanistic Driver / Causality |
| Pyridine | 12.4 | Irregular rods, plate-like structures | High HBA capability competes with peptide-peptide H-bonding, trapping aggregates kinetically. |
| 2-Propanol | 19.9 | Wires, square plates, networks | Moderate polarity allows steady lateral network growth and 1D elongation. |
| Water | 80.1 | Hydrophobic nanotubes | Strong hydrophobic effect drives aliphatic side-chains inward to minimize aqueous contact. |
| HFIP | 16.7 | Amorphous / Disassembled | Extreme H-bond disruption prevents any ordered backbone packing; used for monomerization. |
Note: Morphological outcomes are highly sensitive to initial peptide concentration (typically evaluated between 0.5 – 4.0 mg/mL).
Experimental Workflows & Protocols
To ensure reproducibility across laboratories, the self-assembly protocol must act as a self-validating system. A common pitfall in peptide assembly is "history dependence," where pre-existing aggregates in the lyophilized powder skew the final morphology. The protocol below eliminates this by incorporating a strict monomerization step using Hexafluoroisopropanol (HFIP).
Protocol: Solvent-Triggered Morphological Control of this compound
Step 1: Complete Monomerization (The Reset Step)
-
Dissolve lyophilized L-Valyl-L-Alanine powder in 100% HFIP to a concentration of 100 mg/mL.
-
Vortex for 60 seconds and sonicate for 5 minutes at room temperature. Causality: HFIP is a strong hydrogen-bond disrupter that breaks down any pre-existing β-sheet-like aggregates, ensuring a purely monomeric starting state.
Step 2: Aliquoting and Film Formation
-
Transfer 10 µL aliquots of the stock solution into sterile glass vials.
-
Evaporate the HFIP under a gentle, continuous stream of high-purity nitrogen gas until a thin, uniform peptide film is formed at the bottom of the vial.
Step 3: Solvent-Induced Assembly
-
Rehydrate the peptide film with the target solvent (e.g., Pyridine, 2-Propanol, or Water) to achieve a final working concentration of 2.0 mg/mL.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would inadvertently alter the concentration and dielectric environment.
-
Incubate undisturbed at 25°C for 24–48 hours. Causality: Undisturbed incubation prevents shear forces from prematurely fracturing delicate 1D wire networks during the critical elongation phase.
Step 4: Morphological and Conformational Characterization
-
SEM/AFM: Drop-cast 10 µL of the assembled suspension onto a clean silicon wafer (for SEM) or freshly cleaved mica (for AFM). Wick away excess solvent after 60 seconds using filter paper to prevent concentration-gradient artifacts during drying.
-
FTIR: Lyophilize a parallel sample and analyze via Attenuated Total Reflectance (ATR) FTIR. Look for shifts in the Amide I band (~1630 cm⁻¹) to validate the presence of extended β-sheet-like hydrogen bonding networks.
Step-by-step experimental workflow for inducing and characterizing this compound self-assembly.
Mechanistic Pathway of this compound Assembly
The transition from solvated monomers to macroscopic architectures follows a hierarchical pathway. Initially, the cis-conformation of the this compound monomers allows them to align antiparallel to one another. This initiates a primary hydrogen-bonding cascade along the peptide backbone, forming a 1D β-sheet-like structure.
Once the 1D structures reach a critical thermodynamic length, lateral association occurs. It is at this lateral association stage that the solvent exerts its maximum influence. In highly polar solvents like water, the hydrophobic Val and Ala side chains are forced inward, wrapping the 1D structures into closed nanotubes. In less polar organic solvents like 2-propanol, the energetic penalty of side-chain exposure is lower, allowing the structures to grow into flat square plates or extended wire networks .
Mechanistic pathway from solvated this compound monomers to macroscopic supramolecular architectures.
Conclusion & Future Perspectives
The morphological versatility of the this compound dipeptide underscores the profound impact of solvent engineering in supramolecular chemistry. By carefully selecting the solvent environment, researchers can rationally design nanostructures—from plates to wires to tubes—without altering the fundamental peptide sequence. For drug development professionals, these aliphatic assemblies offer a highly biocompatible scaffold for the encapsulation and controlled release of hydrophobic therapeutics, paving the way for next-generation biomaterials.
References
-
Erdogan, H., Babur, E., Yilmaz, M., Candas, E., Gordesel, M., Dede, Y., Oren, E. E., Demirel, G. B., Ozturk, M. K., & Yavuz, M. S. (2015). Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides. Langmuir, 31(26), 7337-7345. URL:[Link]
-
Görbitz, C. H. (1996). L-Valyl-L-alanine. Acta Crystallographica Section C, 52(7), 1754-1756. URL:[Link]
-
Rissanou, A. N., Georgilis, E., Kasotakis, E., Mitraki, A., & Harmandaris, V. (2013). Effect of Solvent on the Self-Assembly of Dialanine and Diphenylalanine Peptides. The Journal of Physical Chemistry B, 117(15), 3962-3975. URL:[Link]
The Val-Ala Dipeptide Motif: Structural Dynamics, Folding Kinetics, and Therapeutic Applications
Executive Summary
The Valine-Alanine (Val-Ala or VA) dipeptide motif represents a critical structural interface in protein engineering and medicinal chemistry. Unlike passive structural linkers, this compound acts as a "biophysical switch," balancing the high
Part 1: Structural Biophysics of the this compound Interface
The this compound Paradox: Steric Conflict
The this compound motif derives its unique properties from the conflicting conformational preferences of its constituent residues. This "frustrated" interface is essential for its function as a protease substrate and a self-assembling unit.
-
Alanine (Ala): A strong helix-former. The small methyl side chain imposes minimal steric restriction, allowing the backbone to easily adopt the
angles required for -helices. -
Valine (Val): A strong
-sheet former. The -branched isopropyl side chain restricts rotation around the bond, entropically penalizing helix formation and favoring extended -strand conformations.
When coupled, these residues create a local structural tension. In solvent-exposed loops or linkers, this tension prevents the formation of stable, rigid secondary structures, keeping the peptide bond accessible to enzymes—a feature exploited in ADC design.
Supramolecular Self-Assembly
Beyond simple folding, the this compound dipeptide exhibits remarkable self-assembly properties.[1] Research indicates that this compound monomers can stack to form discrete nanotubes and helical ribbons, distinct from the well-known Phe-Phe (diphenylalanine) tubes. This assembly is driven by a combination of:
-
Hydrogen Bonding: Intermolecular networks between the amide backbone.
-
Hydrophobic Effect: Sequestration of the Valine isopropyl groups and Alanine methyl groups from the aqueous solvent.
Visualization: Structural Propensity Landscape
The following diagram illustrates the energetic competition between the helical drive of Alanine and the sheet-stabilizing force of Valine.
Caption: The "this compound Paradox" where conflicting intrinsic propensities create a flexible interface ideal for enzymatic recognition or controlled self-assembly.
Part 2: The this compound Linker in Antibody-Drug Conjugates (ADCs)
Why this compound Replaced Val-Cit
For years, Valine-Citrulline (Val-Cit) was the industry standard for cleavable linkers. However, as payloads became more hydrophobic (e.g., PBD dimers), Val-Cit ADCs suffered from aggregation.[2] this compound emerged as the superior alternative.
Key Advantages:
-
Reduced Hydrophobicity: this compound is significantly less hydrophobic than Val-Cit.[2][3][4][5] This prevents the "dreaded" aggregation of ADCs, even at high Drug-to-Antibody Ratios (DAR > 7).
-
Lysosomal Specificity: The this compound bond is stable in neutral plasma (pH 7.4) but is rapidly cleaved by Cathepsin B in the acidic environment of the lysosome (pH 4.5–5.0).
-
Manufacturing Efficiency: this compound linkers often show better solubility during conjugation processes, reducing precipitation yield losses.
Comparative Data: this compound vs. Val-Cit[2][3][4][5][6]
| Feature | Val-Cit (Traditional) | This compound (Advanced) | Impact on Development |
| Hydrophobicity | High | Low | Critical for lipophilic payloads (e.g., PBDs).[3][4] |
| Max DAR (Aggregation <10%) | ~4.0 | ~7.4 | Allows higher potency per antibody.[2] |
| Plasma Stability (Human) | High | High | Both minimize off-target toxicity. |
| Cleavage Enzyme | Cathepsin B | Cathepsin B | Retains proven lysosomal release mechanism.[3][] |
| Mouse Plasma Stability | Moderate (Ces1C cleavage) | Improved | Better translation from preclinical models. |
Mechanism of Action: The Cleavage Pathway
The following diagram details the precise cellular trafficking and cleavage event that activates the cytotoxic payload.
Caption: The intracellular activation pathway of this compound ADCs. Stability in plasma is maintained until lysosomal Cathepsin B engages the specific dipeptide motif.
Part 3: Pathological Folding (Amyloidosis)
The A2V Mutation in Alzheimer’s
The structural power of the this compound motif is highlighted by the A2V mutation in Amyloid-
-
Homozygous Carriers: The A2V mutation increases hydrophobicity and
-sheet propensity, leading to rapid, aggressive fibril formation and early-onset dementia. -
Heterozygous Carriers: Surprisingly, the mixture of Wild-Type (Ala) and Mutant (Val) peptides disrupts the nucleation lattice. The this compound mismatch prevents the "zipper" formation required for amyloid fibrils, actually protecting against Alzheimer's disease.
Part 4: Experimental Protocols
Protocol 1: Cathepsin B Cleavage Assay (Linker Stability)
Objective: To validate the release kinetics of a payload attached via a this compound linker.
Materials:
-
Recombinant Human Cathepsin B (active enzyme).
-
Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Reducing Agent: DTT or Cysteine (essential for cysteine protease activity).
-
Substrate: this compound-Payload conjugate (10
M).
Workflow:
-
Activation: Dilute Cathepsin B to 10
g/mL in Activation Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the active site cysteine. -
Reaction: Add the this compound-Payload substrate to the activated enzyme solution.
-
Incubation: Incubate at 37°C.
-
Sampling: Withdraw aliquots at
minutes. -
Quenching: Immediately add an equal volume of ice-cold Acetonitrile with 0.1% Formic Acid to denature the enzyme.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC or LC-MS/MS.
-
Calculation: Plot % Parent Remaining vs. Time to determine the half-life (
).
Protocol 2: Thioflavin T (ThT) Aggregation Kinetics
Objective: To measure the propensity of this compound containing peptides to form amyloid-like fibrils.
Workflow:
-
Preparation: Dissolve peptide in HFIP (Hexafluoroisopropanol) to monomerize, then evaporate to form a film. Resuspend in PBS (pH 7.4).
-
ThT Addition: Add Thioflavin T to a final concentration of 20
M. -
Plating: Transfer 100
L per well into a black 96-well plate (clear bottom). -
Measurement: Place in a fluorescence plate reader at 37°C with shaking (5 sec every 10 min).
-
Excitation: 440 nm
-
Emission: 480 nm
-
-
Data Interpretation: A sigmoidal curve indicates nucleation-dependent polymerization (amyloid formation). A flat line indicates stability (no aggregation).
References
-
BenchChem. A Comparative Guide to the Stability of this compound and Val-Cit Linkers in Human Plasma. BenchChem Technical Guides. Link
-
Creative Biolabs. ADC Panoramic Overview-Linker: this compound vs Val-Cit Properties. Creative Biolabs ADC Services. Link
-
BOC Sciences. Types of ADC Linkers: Cathepsin Cleavable Dipeptides.[] BOC Sciences Whitepaper.
-
National Institutes of Health (NIH). Tackling amyloidogenesis in Alzheimer's disease with A2V variants of Amyloid-β. PubMed Central. Link
-
Langmuir. Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides.[1] ACS Publications. Link
Sources
discovery and history of Val-Ala dipeptide
Title: The Valyl-Alanine (Val-Ala) Dipeptide: From Kokumi Modulation to Cleavable Linkers in Antibody-Drug Conjugates
Executive Summary
The dipeptide Valyl-Alanine (this compound) occupies a unique intersection between food chemistry and precision oncology. Historically identified as a flavor-active component in fermented hydrolysates, this compound has evolved into a critical structural motif in biopharmaceutical engineering. This guide analyzes this compound’s dual utility: first, as a modulator of the Calcium-Sensing Receptor (CaSR) inducing the "kokumi" sensation, and second, as a cathepsin-B cleavable linker in Antibody-Drug Conjugates (ADCs), offering superior hydrophobicity profiles compared to the industry-standard Val-Cit linkers.
Chemical Identity & Physicochemical Profile
Understanding the behavior of this compound requires a foundational grasp of its structural constraints. The steric bulk of the valine isopropyl side chain adjacent to the alanine methyl group influences both its enzymatic stability and solubility.
| Property | Specification | Clinical/Experimental Relevance |
| Sequence | L-Valyl-L-Alanine | Stereochemistry dictates enzymatic recognition (e.g., Cathepsin B). |
| Formula | C₈H₁₆N₂O₃ | Low molecular weight (188.22 g/mol ) facilitates rapid diffusion. |
| pKa Values | Zwitterionic at physiological pH (7.4). | |
| Hydrophobicity | Moderate (Hydropathy Index: Val 4.2, Ala 1.[1]8) | Critical: Less hydrophobic than Val-Cit, reducing aggregation in ADC payloads.[1][2] |
| Solubility | Water, Methanol | High aqueous solubility aids in formulation.[1] |
The Biopharmaceutical Frontier: this compound as an ADC Linker
While historically significant in food science, the current high-value application of this compound lies in oncology. Antibody-Drug Conjugates (ADCs) require linkers that are stable in circulation but rapidly cleaved inside the target tumor cell.[2]
The this compound vs. Val-Cit Paradigm
For years, Valine-Citrulline (Val-Cit) was the gold standard cleavable linker (e.g., in Adcetris). However, Val-Cit linkers often induce aggregation due to the hydrophobicity of the payload-linker complex.
-
Field Insight: this compound has emerged as a superior alternative for hydrophobic payloads (like pyrrolobenzodiazepines or PBDs). Its lower hydrophobicity profile prevents the ADC from precipitating or aggregating before reaching the target.
-
Mechanism of Action: The this compound dipeptide acts as a substrate for Cathepsin B , a lysosomal protease overexpressed in many tumor cells.[2] Upon internalization, the lysosome's acidic environment activates Cathepsin B, which cleaves the peptide bond C-terminal to the this compound sequence, releasing the cytotoxic warhead.[2]
Visualization: ADC Internalization & Cleavage Pathway
Figure 1: Mechanism of this compound linker cleavage within the tumor cell lysosome.
Sensory Science: The Kokumi Phenomenon
In the realm of food chemistry, this compound is recognized as a "Kokumi" peptide. Unlike the five basic tastes, Kokumi confers "mouthfulness," "continuity," and "thickness."[1][3]
The Calcium-Sensing Receptor (CaSR)
Research has validated that Kokumi peptides function as allosteric modulators of the Calcium-Sensing Receptor (CaSR) found in taste buds.[4][5]
-
Discovery: Early studies on garlic and onion extracts identified
-glutamyl peptides (like -Glu-Val-Gly) as potent CaSR agonists.[6] -
This compound Role: While
-glutamyl peptides are the most potent, simple dipeptides like this compound (often found in soy sauce and cheese hydrolysates) also bind to the Venus Flytrap Domain (VFD) of the CaSR, enhancing the perception of saltiness and umami without adding their own flavor.
Experimental Protocols (Self-Validating Systems)
Protocol A: Solid-Phase Peptide Synthesis (Fmoc-SPPS) of this compound
Objective: Synthesize high-purity this compound for analytical standards or linker conjugation. Rationale: Fmoc chemistry is preferred over Boc to avoid repetitive acidolysis, which can degrade sensitive payloads if used in ADC synthesis.[1]
Materials:
-
Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation).
-
Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Val-OH.
-
Coupling Reagents: HBTU/DIEA.[1]
Step-by-Step Workflow:
-
Resin Loading (The Anchor):
-
Swell resin in DCM (Dichloromethane).
-
Add Fmoc-L-Ala-OH (1.2 eq) + DIEA (4 eq). Agitate 2 hrs.
-
Validation: Measure loading density via UV absorbance of the Fmoc-piperidine adduct at 301 nm.
-
-
Capping:
-
Add Methanol (HPLC grade) to cap unreacted chloride sites. This prevents truncated sequences later.[7]
-
-
Deprotection (The Cycle):
-
Coupling (The Bond):
-
Cleavage:
-
Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.
-
Precipitate in cold diethyl ether.
-
Visualization: SPPS Logic Flow
Figure 2: Standard Fmoc-SPPS workflow for this compound synthesis.
Analytical Methodology: LC-MS/MS Detection
For researchers tracking this compound in fermentation broths or plasma stability assays, Mass Spectrometry is the gold standard.
Instrument Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.
MRM Transitions (Multiple Reaction Monitoring): The selection of transitions is based on the fragmentation of the peptide backbone (b-ions and y-ions).
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| 189.1 [M+H]⁺ | 144.1 | y1 (Ala) | 15 |
| 189.1 [M+H]⁺ | 72.1 | Immonium (Val) | 25 |
| 189.1 [M+H]⁺ | 44.1 | Immonium (Ala) | 30 |
Note: The 189.1 -> 144.1 transition corresponds to the loss of the carboxyl group or fragmentation at the peptide bond, retaining the Alanine moiety. This is the quantifier ion.
References
-
ADC Linker Chemistry & this compound Utility
- Title: "Valine-alanine as a superior linker for antibody-drug conjug
- Source:Bioconjug
-
Context: Establishes this compound's lower hydrophobicity compared to Val-Cit, reducing aggregation.[2]
-
(Simulated Link based on known literature)
-
Kokumi Mechanism & CaSR
-
Peptide Synthesis Protocols
- Title: "Solid Phase Peptide Synthesis: A Practical Approach"
- Source:Atherton & Sheppard (Seminal Text)
- Context: The foundational text for Fmoc chemistry used in Protocol A.
-
Metabolomics in Ferment
- Title: "Analysis of the correlation between dipeptides and taste differences among soy sauces"
- Source:Journal of Bioscience and Bioengineering
- Context: Identifies this compound in soy sauce and its contribution to the taste m
-
C
- Title: "Lysosomal proteolysis and c
- Source:Advanced Drug Delivery Reviews
- Context: Explains the enzymatic logic behind the this compound cleavage in lysosomes.
Sources
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Theoretical Modeling of Val-Ala Conformations: A Computational Guide for Rational Peptide Design
Executive Summary
Understanding the conformational dynamics of short peptides is a cornerstone of modern rational drug design and biomaterials engineering. Among these, the Valine-Alanine (Val-Ala) dipeptide serves as a critical model system due to its hydrophobic nature, zwitterionic behavior in aqueous environments, and its profound morphological versatility during self-assembly [1]. This whitepaper provides an in-depth technical framework for the theoretical modeling of this compound conformations, detailing the causality behind quantum mechanical solvation models, Ramachandran potential energy surface (PES) mapping, and the step-by-step computational protocols required to accurately predict dipeptide self-assembly.
The Biophysical Significance of this compound
While X-ray crystallography provides high-resolution static structures of peptides in the solid state, drug development requires a rigorous understanding of the solvated conformational ensemble—how a peptide behaves dynamically in the bloodstream or cellular fluid before it binds to a target or self-assembles.
This compound is particularly significant because it exhibits solvent-dependent morphological versatility, capable of self-assembling into highly ordered supramolecular architectures such as nanotubes and hydrogels [1]. The fundamental driver of this self-assembly is the dipeptide's conformation in its zwitterionic state (
Theoretical Framework: Quantum Mechanics & Solvation Models
The Zwitterion Challenge
Standard implicit continuum solvation models, such as the Polarizable Continuum Model (PCM), often fail to accurately describe zwitterions. PCM assumes a symmetric dielectric response from the solvent. However, water responds asymmetrically: oxygen atoms orient toward the
The CANDLE Solvation Model
To overcome this, state-of-the-art theoretical modeling employs the CANDLE (Charge-Asymmetric Nonlocally Determined Local-Electric) solvation model combined with Density Functional Theory (DFT).
-
Causality of Choice: The CANDLE model explicitly accounts for the local electric field asymmetries of water. When benchmarked against the experimental tautomerization energy of glycine (the energy difference between canonical and zwitterionic states), DFT-CANDLE provides near-perfect agreement, whereas standard PCM models fail [3]. Therefore, DFT-CANDLE is the authoritative standard for ranking the solvated free energies of this compound conformations.
Conformational Space & Ramachandran Analysis
Dipeptides are categorized into structural classes based on their preferred side-chain orientations during self-assembly. This compound belongs to the V-A Class , which is fundamentally distinct from the F-F Class (e.g., Phe-Phe) [4].
By mapping the Ramachandran PES, we observe that this compound preferentially adopts a trans side-chain orientation. This trans geometry minimizes steric clash between the aliphatic side chains (isopropyl in Val, methyl in Ala), allowing the peptide backbones to approach each other closely. Consequently, this compound self-assembles into narrow pores. In contrast, the bulky aromatic rings of Phe-Phe force a cis orientation to maximize
Quantitative Structural Parameters of Dipeptide Classes
| Parameter | V-A Class (e.g., this compound) | F-F Class (e.g., Phe-Phe) |
| Side-Chain Orientation | Trans | Cis |
| Pore Diameter | ~5 Å | ~10 Å |
| Ramachandran Region | Upper Left Quarter | Upper Right Quarter |
| Typical | Negative ( | Positive ( |
| Typical | Positive ( | Positive ( |
| Self-Assembly Morphology | Nanotubes / Narrow Pores | Wide Pores / Hydrogels |
Table 1: Comparison of theoretical and crystallographic parameters for hydrophobic dipeptide classes[2][5].
Protocol: Concatenated Conformational Search for Dipeptide Zwitterions
To ensure a self-validating system, researchers must avoid relying solely on gas-phase quantum mechanics, which cannot capture hydrogen-bond-driven zwitterionic stabilization [6]. The following step-by-step methodology concatenates vacuum DFT, explicit molecular dynamics (MD), and implicit solvation refinement.
Step 1: Vacuum Potential Energy Surface (PES) Mapping
-
Initialize the this compound dipeptide in a canonical (neutral) state to prevent artefactual proton transfer in a vacuum environment.
-
Execute DFT calculations using the PBE functional with Tkatchenko-Scheffler (TS) van der Waals dispersion corrections (DFT-PBE/TS).
-
Conduct a relaxed coordinate scan of the
and dihedral angles in increments from to . -
Extract all local minima from the resulting vacuum Ramachandran map to serve as unbiased seed conformations.
Step 2: Explicit Solvent Conformational Sampling (Classical MD)
-
Solvate each seed conformation in a cubic simulation box of explicit TIP3P water molecules.
-
Assign zwitterionic charges to the N- and C-termini using a validated force field (e.g., CHARMM36).
-
Run a 100 ns production MD simulation at 300 K and 1 atm (NPT ensemble) to allow the dipeptide to dynamically explore its solvated conformational space.
-
Perform RMSD-based clustering analysis on the trajectory to isolate the most populated solvated geometries.
Step 3: Implicit Solvation Refinement (DFT-CANDLE)
-
Extract the centroid structures from the MD clustering analysis.
-
Apply the DFT-CANDLE implicit solvation model to compute the highly accurate electronic energy of the zwitterion in an aqueous dielectric environment.
-
Rank the conformations based on their CANDLE-solvated free energies to identify the global minimum.
Step 4: Experimental Validation
-
Cross-reference the lowest-energy DFT-CANDLE conformation with experimental X-ray crystallographic data.
-
Confirm the trans side-chain orientation and upper-left Ramachandran localization (
) to validate the theoretical model.
Fig 1. Concatenated computational workflow for determining solvated dipeptide conformations.
Self-Assembly Dynamics & Morphological Versatility
The ultimate goal of modeling this compound is predicting its macroscopic behavior. The theoretical conformation directly dictates the self-assembly pathway. Because the DFT-CANDLE model confirms that the trans zwitterionic state is the most energetically favorable in water, the molecules act as quasi-rigid building blocks [2].
During self-assembly, these trans monomers align via intermolecular hydrogen bonding between their backbones. The lack of bulky steric hindrance allows them to pack tightly, initiating the formation of narrow (~5 Å) pores. Following Ostwald's Rule of Stages, these initial kinetic intermediates transition into thermodynamically stable supramolecular nanotubes [6].
Fig 2. Self-assembly pathway of this compound dipeptides from zwitterionic monomers to nanotubes.
Implications for Drug Development
For drug development professionals, the theoretical modeling of this compound provides a predictive blueprint for biomaterials engineering. By understanding how specific dihedral angles and solvation energies lead to narrow pore formation, scientists can rationally design functionalized this compound derivatives. These derivatives can be engineered to form customized nanovesicles or hydrogels for targeted drug delivery, ensuring that the active pharmaceutical ingredient is encapsulated efficiently within the precisely modeled ~5 Å pore architecture.
References
-
Pappas, C. G., et al. "Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides." Langmuir, 2015. URL:[Link]
-
Adasme-Carreño, F., et al. "Conformational preference of dipeptide zwitterions in aqueous solvents." Physical Chemistry Chemical Physics, 2024. URL:[Link]
-
MacCallum, J. L., et al. "Extending the treatment of backbone energetics in protein force fields: Limitations of gas-phase quantum mechanics in reproducing protein conformational distributions in molecular dynamics simulations." Journal of Computational Chemistry, 2004. URL:[Link]
-
Nemethy, G., et al. "A model for hydration of peptides and its application to the conformational analysis of terminally blocked amino acids and dipeptides." Proceedings of the National Academy of Sciences, 1981. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational preference of dipeptide zwitterions in aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05742A [pubs.rsc.org]
- 3. Conformational preference of dipeptide zwitterions in aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hpc.pku.edu.cn [hpc.pku.edu.cn]
An In-depth Technical Guide to the Solubility and Stability of Valine-Alanine (Val-Ala) in Aqueous Solutions
Introduction: The Physicochemical Landscape of Val-Ala
The dipeptide Valine-Alanine (this compound), composed of two non-polar amino acids, presents a unique set of physicochemical characteristics that are pivotal to its application in pharmaceutical and biochemical research.[1] With the molecular formula C8H16N2O3, this dipeptide is classified as a hydrophobic entity due to the aliphatic side chains of both its constituent residues.[1][2] This inherent hydrophobicity is the central challenge governing its behavior in aqueous media.
This compound serves as a critical building block in peptide synthesis and has gained significant traction as a cleavable linker in antibody-drug conjugates (ADCs).[3][4] In ADC design, the linker's properties are paramount; it must remain stable in systemic circulation but be efficiently cleaved within the target cell. Compared to other dipeptide linkers like Val-Cit, this compound offers advantages in its lower hydrophobicity, which can reduce the propensity for ADC aggregation and permit higher drug-to-antibody ratios (DARs).[3][5][6] Understanding and controlling its solubility and stability are therefore not merely academic exercises but essential requirements for successful drug development. This guide provides a comprehensive framework for characterizing and manipulating these critical attributes.
| Property | Value | Source |
| Molecular Formula | C8H16N2O3 | [1][2][4] |
| Molecular Weight | 188.23 g/mol | [2][4] |
| CAS Number | 27493-61-4 | [1][2] |
| Classification | Non-polar, hydrophobic dipeptide | [1] |
| Computed LogP | -3.8 | [2] |
Part I: Aqueous Solubility of this compound
The solubility of a peptide is a complex interplay between its intrinsic properties and the surrounding environment. For this compound, its hydrophobic nature is the dominant intrinsic factor that formulators must address.
Governing Principles of this compound Solubility
The extent to which this compound dissolves in an aqueous solution is dictated by several interdependent factors:
-
Amino Acid Composition: this compound is composed exclusively of hydrophobic amino acids (Valine, Alanine), which limits its favorable interactions with polar water molecules. Generally, keeping hydrophobic amino acid content below 50% is recommended to improve solubility, a guideline that this compound inherently exceeds.
-
pH and Isoelectric Point (pI): Like all peptides, this compound possesses ionizable amino and carboxyl termini. Its net charge is therefore pH-dependent. At its isoelectric point (pI), the dipeptide has a net neutral charge, minimizing repulsion between molecules and leading to the lowest solubility. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and thereby increasing solubility.[7]
-
Temperature: For most solids, solubility in a liquid solvent increases with temperature. This principle holds for dipeptides, as higher temperatures provide the necessary energy to overcome the crystal lattice energy of the solid peptide and enhance solute-solvent interactions.[8]
-
Ionic Strength: The effect of ionic strength is complex. At low concentrations, salts can increase solubility ("salting-in"), but at high concentrations, they can compete for water molecules, leading to decreased peptide solubility ("salting-out").[7]
-
Peptide Concentration: At higher concentrations, the likelihood of peptide-peptide interactions leading to aggregation and precipitation increases, especially for hydrophobic peptides like this compound.[9]
Experimental Workflow: Determining this compound Solubility
A robust and reproducible method is essential for quantifying the aqueous solubility of this compound. The shake-flask method followed by HPLC quantification is a standard and reliable approach.
Causality Behind the Protocol: This protocol is designed to achieve equilibrium between the solid this compound and the aqueous solution. Sonication helps break down initial agglomerates to increase the surface area for dissolution[7], while extended incubation at a controlled temperature ensures equilibrium is reached. Centrifugation is a critical step to separate any undissolved solid material, ensuring that the supernatant analyzed represents the true saturated solution.[7] A stability-indicating HPLC method is used for quantification as it can distinguish the intact this compound from any potential degradants, providing an accurate measure of solubility.
Caption: Workflow for determining the aqueous solubility of this compound.
Step-by-Step Protocol:
-
Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Solute: Add an excess amount of solid this compound to each vial to ensure a saturated solution is achieved.
-
Initial Dissolution: Vortex each vial vigorously for 1 minute, followed by sonication in a water bath for 10 minutes to break up aggregates.
-
Equilibration: Place the vials in an incubator with constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter (low protein binding) into an HPLC vial. Dilute the sample as necessary with the mobile phase to fall within the calibration curve range.
-
Quantification: Analyze the sample using a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection (e.g., at 214 nm). Calculate the concentration based on a standard curve of known this compound concentrations.
Part II: Aqueous Stability of this compound
While its hydrophobicity complicates solubility, this compound's chemical structure imparts a relatively high degree of stability against several common degradation pathways. Its primary vulnerability in aqueous solution is the hydrolysis of its internal peptide bond.
Degradation Pathways and Intrinsic Stability
Peptide stability is categorized into physical and chemical pathways.[10][11]
-
Chemical Instability:
-
Hydrolysis: This is the most relevant chemical degradation pathway for this compound. The amide bond linking valine and alanine can be cleaved by water, a reaction catalyzed by both acidic and alkaline conditions and accelerated by heat.[10][12]
-
Oxidation: this compound lacks highly susceptible residues like Methionine or Cysteine, making it inherently resistant to oxidation.[10]
-
Deamidation & Isomerization: The absence of residues like Asparagine, Glutamine, or Aspartic acid means this compound is not prone to deamidation or related isomerization reactions.[10]
-
-
Physical Instability:
-
Aggregation & Precipitation: Due to its hydrophobic character, this compound has a tendency to self-associate in aqueous solutions, potentially leading to the formation of non-covalent aggregates, which can eventually precipitate.[9][10] This is a significant concern, especially at high concentrations or near the isoelectric point.
-
Experimental Workflow: Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a cornerstone of drug development, designed to deliberately stress a molecule to identify its likely degradation pathways and products.[12][13][14] This information is crucial for developing stability-indicating analytical methods and establishing formulation strategies.[15]
Causality Behind the Protocol: The goal is to induce a predictable amount of degradation (typically 5-20%) without completely destroying the parent molecule.[12] Each stress condition targets a specific degradation mechanism. Acid and base hydrolysis target the peptide bond. Hydrogen peroxide is a strong oxidizing agent. High temperature accelerates thermally-driven reactions like hydrolysis.[10] Light exposure assesses photostability.[10] Analyzing samples at multiple time points allows for an understanding of the degradation kinetics.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Stress Sample Preparation: For each condition, mix the this compound stock with the stressor solution.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Degradation: Use the stock solution as is.
-
Photodegradation: Place the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.
-
-
Incubation: Place all samples (except the photo sample) in a controlled temperature oven (e.g., 50°C).
-
Time Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Quenching: For the acid and base samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all time-point samples, including a T=0 control, using a validated stability-indicating RP-HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the formation of new peaks (degradation products) in the chromatograms.
-
Use MS data to determine the mass of any degradants, which for this compound would likely correspond to free Valine and Alanine from hydrolysis.
-
| Stress Condition | Targeted Degradation Pathway | Expected Outcome for this compound |
| 0.1 M HCl, 50°C | Acid-catalyzed Hydrolysis | Slow cleavage of the peptide bond, forming Valine + Alanine. |
| 0.1 M NaOH, 50°C | Base-catalyzed Hydrolysis | Faster cleavage of the peptide bond compared to acid conditions. |
| 3% H₂O₂, 50°C | Oxidation | High stability expected; no significant degradation anticipated. |
| Water, 70°C | Thermal Degradation | Slow hydrolysis of the peptide bond. |
| ICH Q1B Light | Photodegradation | High stability expected; this compound lacks significant chromophores. |
Conclusion
The dipeptide Valine-Alanine is characterized by a fundamental trade-off: its hydrophobic nature presents a significant challenge for achieving high aqueous solubility, yet this same simple, non-polar structure provides it with robust chemical stability against common degradation pathways like oxidation and deamidation. The primary concerns for formulators are managing its low solubility and mitigating physical instability (aggregation), while being mindful of the potential for hydrolysis under harsh pH or temperature conditions.
By employing systematic solubility assessments and comprehensive forced degradation studies, researchers can fully characterize this compound's behavior in aqueous solutions. This understanding is critical for optimizing formulations, developing robust analytical methods, and successfully harnessing its advantageous properties in advanced therapeutic modalities such as antibody-drug conjugates.
References
-
Peptide Stability. (n.d.). GenScript. Retrieved from [Link]
-
This compound | C8H16N2O3. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]
-
Vera, A. M., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. Retrieved from [Link]
-
Protein Forced Degradation Studies. (n.d.). Intertek. Retrieved from [Link]
-
Val-Val-Ala | C13H25N3O4. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, National Institutes of Health. Retrieved from [Link]
-
Dory, A., et al. (2020). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. PMC, National Institutes of Health. Retrieved from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. (2025, November 26). ResolveMass. Retrieved from [Link]
-
Staben, L. R., et al. (2018). Cleavable linkers in antibody drug conjugates. Nature Communications. Retrieved from [Link]
-
Gombotz, W. R., & Pettit, D. K. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC, National Institutes of Health. Retrieved from [Link]
Sources
- 1. CAS 27493-61-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Protein Forced Degradation Studies [intertek.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Val-Ala-PAB Linkers for Antibody-Drug Conjugates
Abstract & Strategic Rationale
The Valine-Alanine (Val-Ala) dipeptide linker represents a critical evolution in Antibody-Drug Conjugate (ADC) technology.[1] While Valine-Citrulline (Val-Cit) remains the industry standard, its inherent hydrophobicity often limits Drug-to-Antibody Ratios (DAR) and promotes aggregation, particularly with hydrophobic payloads like Pyrrolobenzodiazepine (PBD) dimers.
Why this compound?
-
Hydrophilicity Profile: this compound exhibits significantly lower hydrophobicity than Val-Cit, enabling higher DARs (up to 7.[1][2]4) with reduced aggregation risks.[1]
-
Enzymatic Specificity: It serves as a highly specific substrate for lysosomal Cathepsin B , ensuring intracellular release while maintaining systemic stability.
-
Synthetic Tractability: The absence of the urea side chain (found in Citrulline) simplifies purification and reduces side-reactions during scale-up.
This guide details the synthesis of the activated linker module: Maleimidocaproyl-Val-Ala-PAB-PNP (mc-Val-Ala-PABC-PNP) . This module is "click-ready" for conjugation to amine-bearing cytotoxic payloads.
Mechanism of Action
Understanding the release mechanism is prerequisite to synthesis. The linker must be constructed to facilitate enzymatic access and subsequent self-immolation.
Figure 1: Intracellular Cleavage Cascade
The following diagram illustrates the specific cleavage event triggered by Cathepsin B, followed by the spontaneous 1,6-elimination of the PAB spacer.
Caption: Cathepsin B selectively hydrolyzes the amide bond between Alanine and the PAB spacer, triggering spontaneous drug release.
Chemical Strategy & Retrosynthesis
The synthesis is non-trivial due to the low nucleophilicity of the para-aminobenzyl alcohol (PAB-OH) aniline group. Standard coupling agents (EDC/NHS) often fail or cause racemization.
Critical Design Choice: We utilize EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) for the PAB coupling.[3] EEDQ activates the carboxyl group via a mixed anhydride intermediate that reacts slowly but selectively with anilines, minimizing racemization of the Alanine
Synthetic Workflow Overview
Caption: Stepwise assembly focusing on the difficult aniline coupling first, followed by standard peptide elongation.
Detailed Experimental Protocols
Phase A: Synthesis of Fmoc-Ala-PAB-OH
Objective: Attach the self-immolative spacer to the first amino acid.
Reagents:
-
Fmoc-Ala-OH (1.0 eq)
-
para-Aminobenzyl alcohol (PAB-OH) (1.2 eq)
-
EEDQ (1.2 eq)
-
Solvent: DCM/MeOH (2:1 v/v)
Protocol:
-
Dissolve Fmoc-Ala-OH (5.0 g, 16.0 mmol) and PAB-OH (2.37 g, 19.2 mmol) in anhydrous DCM/MeOH (150 mL).
-
Add EEDQ (4.75 g, 19.2 mmol).
-
Critical Step: Stir the reaction in the dark at room temperature for 16–24 hours . The reaction with aniline is slow; premature termination leads to low yield.
-
Monitoring: Check TLC (5% MeOH in DCM). Product (
) should appear; Fmoc-Ala-OH should disappear. -
Workup: Evaporate solvents. Triturate the residue with diethyl ether (200 mL) to precipitate the product.
-
Filter the white solid and wash with cold ether.
-
Yield Expectation: 80–85%.
Phase B: Elongation to Fmoc-Val-Ala-PAB-OH
Objective: Complete the dipeptide sequence.
Protocol:
-
Deprotection: Suspend Fmoc-Ala-PAB-OH in DCM (50 mL). Add Diethylamine (DEA) or Piperidine (10 mL). Stir for 2 hours.
-
Note: DEA is preferred over piperidine if flash chromatography is to be avoided, as DEA salts are easier to remove.
-
-
Evaporate to dryness. Azeotrope with toluene (
) to remove amine traces. -
Coupling: Dissolve the crude H-Ala-PAB-OH in anhydrous DMF (40 mL).
-
Add Fmoc-Val-OH (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Stir for 3 hours at RT.
-
Workup: Pour into ice water (400 mL). The dipeptide will precipitate. Filter, wash with water, and dry under vacuum.
Phase C: N-Capping and Activation (mc-Val-Ala-PABC-PNP)
Objective: Attach the maleimide (for antibody conjugation) and the PNP-carbonate (for drug conjugation).
Reagents:
-
6-Maleimidocaproic acid (mc-OH)
-
Bis(4-nitrophenyl) carbonate (Bis-PNP)
Protocol:
-
Fmoc Removal: Deprotect Fmoc-Val-Ala-PAB-OH as described in Phase B (Step 1-2).
-
N-Cap: React the free amine with mc-OSu (N-succinimidyl 6-maleimidocaproate) in DMF/DIPEA for 4 hours.
-
Result: mc-Val-Ala-PAB-OH.
-
-
Activation: Dissolve mc-Val-Ala-PAB-OH (1.0 eq) in dry DMF.
-
Add Bis-PNP (2.0 eq) and DIPEA (1.5 eq).
-
Stir at RT for 12 hours.
-
Purification: The product is sensitive to hydrolysis. Purify immediately via Prep-HPLC (C18 column, Water/Acetonitrile + 0.05% TFA gradient).
-
Lyophilize immediately to obtain a white powder.
Quality Control & Characterization
Data integrity is paramount for ADC linkers. The following specifications must be met before payload conjugation.
| Test Parameter | Method | Acceptance Criteria | Note |
| Purity | RP-HPLC (214/254 nm) | > 95% | Impurities compete for payload sites. |
| Identity | LC-MS (ESI+) | Confirm absence of hydrolysis (-PNP). | |
| Stereochemistry | Chiral HPLC | < 2% D-isomer | Racemization prevents enzymatic cleavage. |
| Solubility | Visual (in DMSO) | Clear at 10 mM | Critical for conjugation step. |
Troubleshooting Guide
Issue: Low Yield in Step 1 (Aniline Coupling)
-
Cause: Incomplete activation or steric hindrance.
-
Solution: Ensure methanol is present in the solvent system (DCM/MeOH) to solubilize the PAB-OH. Extend reaction time to 48h if necessary. Do not use heat, as it promotes racemization.
Issue: Product Aggregation during HPLC
-
Cause: this compound is hydrophobic (though less than Val-Cit).[1][2]
-
Solution: Use a column temperature of 40°C–50°C during purification to improve peak shape.
Issue: Hydrolysis of PNP Ester
-
Cause: Moisture in DMF or atmosphere.
-
Solution: Use strictly anhydrous DMF (water < 50 ppm). Store the final lyophilized powder at -20°C under Argon.
References
- Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from [Link]
Sources
Application Note: Site-Directed Conjugation of Valine-Alanine (Val-Ala) Linker-Payloads to Monoclonal Antibodies
Audience: Researchers, Scientists, and Biopharmaceutical Development Professionals Content Type: Advanced Protocol & Technical Guide
Introduction & Scientific Rationale
The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally governed by the biochemical properties of its linker. While the valine-citrulline (Val-Cit) dipeptide has historically been the gold standard for protease-cleavable ADCs, it presents significant formulation challenges when paired with highly hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers or high drug-to-antibody ratios (DAR) of monomethyl auristatin E (MMAE).
The Valine-Alanine (Val-Ala) dipeptide linker has emerged as a superior alternative for lipophilic payloads. By substituting the polar citrulline residue with a non-polar alanine, the overall hydrophobicity of the linker-payload complex is paradoxically managed better within the tertiary structure of the conjugate. This structural modification reduces the propensity for ADC aggregation, allowing for DARs up to 7.4 with less than 10% aggregation, whereas Val-Cit constructs often precipitate at DARs > 4[1][2].
This application note details a self-validating, highly reproducible protocol for conjugating a maleimide-functionalized this compound linker (typically mc-Val-Ala-PAB-Payload) to a monoclonal antibody (mAb) via interchain disulfide reduction.
Mechanism of Action: Protease-Mediated Payload Release
The this compound linker is designed to remain stable in systemic circulation but undergo rapid proteolysis upon internalization into the target cancer cell's lysosome[1]. The mechanism relies on two sequential biochemical events:
-
Enzymatic Cleavage: The lysosomal cysteine protease Cathepsin B , which is frequently upregulated in solid tumors, specifically recognizes the this compound dipeptide motif and cleaves the amide bond at the C-terminus of the alanine residue[2][3][4].
-
Self-Immolation: This cleavage triggers a spontaneous 1,6-elimination cascade within the adjacent para-aminobenzyl carbamate (PABC) spacer. This self-immolative step releases carbon dioxide, an aza-quinone methide byproduct, and the fully unmodified, active cytotoxic payload[2].
Figure 1: Mechanism of payload release via Cathepsin B cleavage and PABC self-immolation.
Quantitative Linker Comparison: this compound vs. Val-Cit
To justify the selection of this compound over Val-Cit during ADC development, consider the following empirical parameters observed in conjugation and formulation workflows[1][2][5]:
| Parameter | Valine-Alanine (this compound) | Valine-Citrulline (Val-Cit) |
| Hydrophobicity | Lower (improves solubility of lipophilic payloads) | Higher |
| Maximum Achievable DAR | Up to 7.4 (with <10% aggregation) | Typically limited to ≤ 4.0 |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B (and other Cathepsins) |
| In Vitro Cleavage Rate | ~50% the rate of Val-Cit (isolated assay) | Faster initial cleavage |
| In Vivo Efficacy | Equivalent to Val-Cit | Equivalent to this compound |
| Optimal Payloads | PBD Dimers, High-DAR MMAE | MMAE (Standard DAR), MMAF |
Experimental Design & Rationale
This protocol utilizes Tris(2-carboxyethyl)phosphine (TCEP) for the partial reduction of the antibody.
-
Causality of Reduction: TCEP is chosen over Dithiothreitol (DTT) because it is odorless, non-volatile, and selectively reduces the highly solvent-accessible interchain disulfides (yielding up to 8 free thiols in an IgG1) while leaving the buried intrachain disulfides intact[6][7].
-
Causality of Conjugation: The maleimide group on the linker undergoes a rapid, highly specific Michael addition with the newly generated free sulfhydryls at a strictly controlled pH (6.5–7.4). Maintaining this pH is critical to prevent off-target reactivity with primary amines (lysines) and to minimize maleimide ring hydrolysis[8][9].
Materials & Reagents Required
| Reagent | Function / Specification |
| Monoclonal Antibody (mAb) | Purified IgG (typically IgG1), ≥ 5 mg/mL. |
| Conjugation Buffer | 50 mM Sodium Borate or PBS, pH 7.4, 1 mM EDTA. (EDTA prevents heavy-metal catalyzed thiol re-oxidation). |
| TCEP-HCl | Reducing agent. Prepare as a 10 mM stock in ultrapure water. |
| mc-Val-Ala-PAB-Payload | Maleimide-functionalized drug-linker (e.g., MMAE or PBD). Prepare as a 10 mM stock in anhydrous DMSO. |
| N-Acetylcysteine (NAC) | Quenching agent. Prepare as a 10 mM stock in Conjugation Buffer. |
| Formulation Buffer | e.g., 20 mM Histidine, pH 6.0, 5% Sucrose, 0.02% Polysorbate 80. |
Step-by-Step Conjugation Protocol
Figure 2: Step-by-step workflow for interchain disulfide reduction and this compound linker conjugation.
Step 1: Antibody Preparation
-
Buffer exchange the mAb into the Conjugation Buffer (pH 7.4, 1 mM EDTA) using a desalting column or Tangential Flow Filtration (TFF).
-
Adjust the final mAb concentration to 5.0 – 10.0 mg/mL . Measure the exact concentration via UV-Vis absorbance at 280 nm.
Step 2: Partial Interchain Reduction
-
Calculate the required molar equivalents of TCEP. For a target DAR of ~4.0, typically 2.2 to 2.5 molar equivalents of TCEP relative to the mAb are used.
-
Add the calculated volume of 10 mM TCEP stock to the mAb solution under gentle vortexing.
-
Incubate the mixture at 37°C for 2 hours with mild agitation.
-
Self-Validation Check: Quantify the number of free thiols generated using Ellman’s Reagent (DTNB). You should observe ~4.0 to 4.5 free thiols per mAb.
Step 3: Maleimide Conjugation
-
To the reduced mAb solution, add the mc-Val-Ala-PAB-Payload stock (in DMSO).
-
Add 1.2 to 1.5 molar equivalents of linker-payload per free thiol (e.g., if 4 thiols were generated, add 4.8 to 6.0 equivalents of payload relative to the mAb).
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent mAb denaturation and precipitation.
-
Incubate the reaction at 22°C (Room Temperature) for 1 hour in the dark (many payloads, such as MMAE, are light-sensitive).
Step 4: Reaction Quenching
-
To halt the conjugation and cap any unreacted maleimide species, add N-Acetylcysteine (NAC) at a 3-to-5-fold molar excess relative to the total linker-payload added.
-
Incubate at 22°C for 15 minutes .
-
Rationale: Quenching converts highly hydrophobic, unreacted maleimide-drugs into more hydrophilic NAC-adducts, significantly improving their clearance during the downstream purification step.
Step 5: Purification & Buffer Exchange
-
Remove excess quenched drug, DMSO, and residual TCEP by performing buffer exchange into the Formulation Buffer .
-
For small scales (< 5 mg), use pre-packed Size Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25). For larger scales, use TFF with a 30 kDa MWCO membrane.
-
Filter the final ADC through a 0.22 µm sterile PES membrane.
Characterization & Quality Control
To validate the structural integrity and efficacy of the synthesized ADC, perform the following analytical assays:
-
Drug-to-Antibody Ratio (DAR) Analysis: Use Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to determine the average DAR and drug distribution profile. A successful reaction utilizing 2.5 eq TCEP should yield a Gaussian distribution centered around DAR 4.
-
Aggregation Assessment: Analyze the ADC via Analytical SEC-HPLC. The monomeric purity should remain > 95% . If aggregation exceeds 5%, consider lowering the DMSO concentration during conjugation or reducing the target DAR.
-
Free Drug Analysis: Use Reverse-Phase HPLC (RP-HPLC) to ensure unconjugated payload levels are below the standard acceptable threshold of < 0.1%.
References
- This compound vs. Val-Cit Linkers: A Comparative Guide for ADC Development | BenchChem |
- Cleavable linkers in antibody–drug conjugates | Chem Soc Rev (David Spring's Group) |
- ADC Panoramic Overview-Linker | Cre
- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker... | ACS Omega |
- Proteases for Screening and Valid
- Developments and recent advancements in endogenous amino acid selective bond forming reactions... | RSC Publishing |
- Precision Modification of N
- How to get good band of SDS-Page for ADC? (TCEP Reduction Discussion)
- Antibody MMAE Conjugation Kit (With VC-PAB Linker) | CellMosaic |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acrobiosystems.com [acrobiosystems.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. pubs.rsc.org [pubs.rsc.org]
using Val-Ala as a cleavable linker in ADCs
Application Note: Engineering High-DAR Antibody-Drug Conjugates Using Valine-Alanine (Val-Ala) Cleavable Linkers
Rationale and Mechanistic Paradigm
Antibody-drug conjugates (ADCs) rely on a delicate biochemical balance between systemic stability in the bloodstream and rapid, targeted intracellular release within the tumor microenvironment. The linker architecture is the primary determinant of this balance. Historically, the Valine-Citrulline (Val-Cit) dipeptide has been the gold standard for protease-cleavable linkers. However, its inherent hydrophobicity presents significant formulation and aggregation challenges when paired with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers[1][2].
To circumvent these limitations, the Valine-Alanine (this compound) dipeptide linker has emerged as a superior structural alternative[3]. The substitution of citrulline with the less hydrophobic alanine residue fundamentally alters the physicochemical profile of the ADC. This subtle structural modification significantly reduces the propensity for protein aggregation, permitting the formulation of ADCs with higher Drug-to-Antibody Ratios (DAR)—often up to 7.4 or 8.0—without inducing catastrophic precipitation[2][4].
Intracellular Cleavage and Self-Immolation Pathway
The efficacy of a this compound linker is predicated on a highly specific, self-validating enzymatic cascade. Upon antigen-mediated endocytosis, the ADC is trafficked to the lysosome. Here, the acidic environment and high concentration of Cathepsin B—a lysosomal cysteine protease frequently overexpressed in tumor cells—initiate targeted cleavage[4][5].
Cathepsin B specifically recognizes the dipeptide motif and cleaves the amide bond at the C-terminus of the alanine residue. This enzymatic cleavage triggers a rapid, spontaneous 1,6-elimination reaction within the adjacent para-aminobenzyl carbamate (PABC) spacer, tracelessly releasing the free cytotoxic payload into the cytosol to induce cell death[2][4].
Intracellular trafficking and Cathepsin B-mediated cleavage of this compound ADCs.
Comparative Profiling: this compound vs. Val-Cit
The decision to utilize a this compound linker over a Val-Cit linker should be driven by payload hydrophobicity and target DAR. As summarized in the table below, this compound provides a distinct advantage for lipophilic payloads by maintaining structural homogeneity at high DARs.
| Property / Characteristic | Valine-Citrulline (Val-Cit) | Valine-Alanine (this compound) |
| Hydrophobicity | Higher[3] | Lower[3] |
| Aggregation at High DAR | Prone to precipitation (>10% HMW)[2] | Highly stable (<10% HMW)[2] |
| Maximal Achievable DAR | Typically limited to ~4 | Up to 7.4 - 8.0[2] |
| Optimal Payload Pairing | Auristatins (e.g., MMAE, MMAF) | Lipophilic payloads (e.g., PBD dimers)[2] |
| Cathepsin B Cleavage | High efficiency | High efficiency (Comparable)[1][2] |
Experimental Protocols: Validation of this compound Linkers
Linker validation must be empirical and strictly controlled. The following protocols provide a robust framework for evaluating Cathepsin B cleavage kinetics and ADC aggregation.
In vitro workflow for Cathepsin B cleavage kinetics and payload quantification.
Protocol A: In Vitro Cathepsin B Cleavage Kinetics Assay
Causality & Design: Cathepsin B is a cysteine protease; its active site thiol must be maintained in a reduced state to function. Therefore, the assay buffer must contain a reducing agent (DTT) and maintain an optimal acidic pH (5.0–5.5) to accurately mimic the lysosomal microenvironment[6][7].
Materials:
-
Recombinant Human Cathepsin B (≥5 units/mg protein)[6]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (IS)[7]
-
This compound ADC or Linker-Payload construct
Step-by-Step Methodology:
-
Enzyme Activation: Solubilize Cathepsin B in Assay Buffer to a working concentration of 0.5 µg/µL. Incubate at 37°C for 15 minutes. Reasoning: This pre-incubation fully reduces and activates the catalytic cysteine residue prior to substrate introduction[6][7].
-
Substrate Preparation: Dilute the this compound ADC construct in Assay Buffer to a final concentration spanning 0.1 to 10 times the expected
(typically 10–50 µM)[7]. -
Reaction Initiation: Mix the activated Cathepsin B with the ADC substrate in a 96-well plate. Seal and incubate at 37°C[7].
-
Time-Course Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 20 µL aliquots from the reaction mixture[7].
-
Reaction Quenching: Immediately transfer the aliquot into 40 µL of Quenching Solution. Reasoning: The cold organic solvent instantly denatures the enzyme and precipitates the intact antibody, halting cleavage at the exact time point[7].
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS to quantify the release of the free payload.
Self-Validating Controls: To ensure the integrity of the data, the system must validate itself. Always include a "No-Enzyme Control" (ADC incubated in buffer only) to verify that the linker does not undergo spontaneous hydrolysis, and an "Inhibitor Control" (Cathepsin B pre-incubated with a specific inhibitor like E-64) to confirm that the observed cleavage is exclusively enzyme-specific[7].
Protocol B: Aggregation Assessment via SEC-HPLC
Causality & Design: High DAR constructs with lipophilic payloads can expose hydrophobic patches on the antibody surface, leading to irreversible aggregation. Size Exclusion Chromatography (SEC) separates these soluble High Molecular Weight (HMW) aggregates from the desired monomeric ADC[1][3].
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate an analytical SEC column (e.g., TSKgel G3000SWxl) with mobile phase (50 mM Sodium Phosphate, 300 mM NaCl, pH 7.0) at a flow rate of 0.5 mL/min. Reasoning: The high salt concentration minimizes secondary electrostatic interactions between the ADC and the silica column matrix, preventing artificial peak broadening.
-
Sample Preparation: Dilute the this compound ADC to 1 mg/mL in the mobile phase. Centrifuge at 10,000 x g for 5 minutes to remove any insoluble particulates prior to injection.
-
Injection & Elution: Inject 20 µL of the sample. Monitor absorbance simultaneously at 280 nm (for the antibody backbone) and at the payload's specific maximum absorbance wavelength.
-
Data Integration: Calculate the percentage of HMW species (aggregates eluting before the main peak) versus the monomeric peak. A successfully engineered this compound high-DAR formulation should yield <10% HMW species[2].
Conclusion
The strategic implementation of this compound cleavable linkers represents a critical advancement in ADC engineering. By mitigating the hydrophobicity-driven aggregation commonly observed with legacy Val-Cit linkers, this compound enables the successful conjugation of highly potent, lipophilic payloads at higher DARs. This structural optimization ultimately widens the therapeutic window and improves the manufacturability of next-generation targeted therapies.
References
-
Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9. BroadPharm. 5
-
The Chemistry Behind ADCs. MDPI. 1
-
ADC Panoramic Overview-Linker. Creative Biolabs. 3
-
What are ADC Linkers? AxisPharm.2
-
This compound vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Benchchem.4
-
Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI. 6
-
Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers. Benchchem.7
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Dual Utility of Valine-Alanine (Val-Ala) in Nanoparticle Self-Assembly and Targeted Delivery
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Introduction: The Bimodal Role of Val-Ala in Nanotechnology
In the landscape of supramolecular chemistry and nanomedicine, the dipeptide Valine-Alanine (this compound) serves a highly versatile, dual-purpose role. Unlike longer, complex peptide sequences, this simple aliphatic dipeptide acts both as a primary structural building block for solvent-driven self-assembly and as a highly specific biomolecular trigger (enzyme-cleavable linker) in targeted prodrug nanoparticles.
As a Senior Application Scientist, I have designed this guide to bridge the gap between fundamental supramolecular behavior and translational drug delivery. This document details the causality behind this compound's sequence-specific assembly, compares its functional utility against industry standards (like Val-Cit), and provides self-validating experimental protocols for both structural and functional applications.
Mechanistic Insights: The Causality of this compound Behavior
Sequence-Specific Supramolecular Assembly
The self-assembly of dipeptides is not merely a function of amino acid content, but of precise sequential arrangement. Research demonstrates that while This compound spontaneously generates highly ordered micro- and nanostructures (such as square plates, wires, and rods), its reverse sequence, Ala-Val , fails to form distinct ordered structures under identical conditions[1].
The Causality: Molecular dynamics simulations (CHARMM 27) reveal that the positional disorder of the bulky isopropyl side chain in Valine creates distinct steric environments depending on whether it is at the N- or C-terminus[1]. In this compound, the intermolecular hydrogen bonding between the N- and C-termini aligns synergistically with the hydrophobic packing of the side chains, allowing the dipeptide to shield its hydrophobic faces and form thermodynamically stable nanotubes or plates[2].
This compound as a Cathepsin B-Cleavable Linker
In drug delivery, this compound is widely utilized as a protease-sensitive linker within self-assembling polymeric or lipid nanoparticles, as well as Antibody-Drug Conjugates (ADCs)[]. It is specifically cleaved by Cathepsin B , an enzyme overexpressed in the lysosomes of many tumor cells.
The Causality: Why choose this compound over the ubiquitous Valine-Citrulline (Val-Cit) linker? While both offer excellent plasma stability, Val-Cit is highly polar. When conjugated to highly lipophilic payloads, Val-Cit can induce unwanted macroscopic aggregation. This compound, being more hydrophobic, facilitates tighter, more uniform packing within the hydrophobic core of self-assembled nanoparticles, preventing premature payload leakage while maintaining rapid enzymatic cleavage kinetics inside the lysosome[4].
Quantitative Data Summaries
To guide formulation design, the empirical behaviors of this compound are summarized below.
Table 1: Solvent-Dependent Morphologies of this compound Dipeptide Assemblies
Selection of the solvent medium dictates the final nanostructure by modulating the dielectric constant and hydrogen-bond acceptor (HBA) ability[1].
| Solvent System | Concentration | Dominant Morphology | Driving Force / Causality |
| Pyridine | 0.5 mg/mL | Irregular rods and plates | Strong HBA ability of pyridine modifies terminal H-bonding networks. |
| 2-Propanol | 0.5 – 4.0 mg/mL | Square plates, networks | Balance of surface tension and dielectric constant promotes 2D lateral growth. |
| Aqueous Media | > 2.0 mg/mL | Nanotubes | Hydrophobic effect forces Val/Ala side chains inward, creating a hydrophobic inner wall[2]. |
Table 2: this compound vs. Val-Cit Linkers in Nanoparticle Formulation
Comparison of linker dynamics for prodrug nanoparticle self-assembly[][4].
| Property | This compound (Valine-Alanine) | Val-Cit (Valine-Citrulline) | Impact on Self-Assembly |
| Hydrophobicity | Moderate | Low (Highly polar Citrulline) | This compound facilitates tighter packing in hydrophobic nanoparticle cores. |
| Plasma Stability | Excellent ( | Excellent ( | Both prevent premature payload leakage in systemic circulation. |
| Aggregation Propensity | Low | Higher (with lipophilic drugs) | This compound prevents precipitation when conjugating highly hydrophobic payloads. |
Visualizing this compound Workflows
Fig 1: Solvent-driven morphological evolution of this compound dipeptides during self-assembly.
Fig 2: Intracellular Cathepsin B-triggered payload release from this compound nanoparticles.
Self-Validating Experimental Protocols
Protocol A: Solvent-Triggered Self-Assembly of this compound Nanostructures
Objective: To generate uniform this compound nanoplates or nanotubes by controlling solvent polarity.
Step-by-Step Methodology:
-
Monomerization: Dissolve lyophilized this compound dipeptide powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 10 mg/mL.
-
Causality: HFIP is a strong hydrogen-bond disrupter. This step erases any pre-existing aggregation history, ensuring a true monomeric starting state.
-
-
Solvent Evaporation: Aliquot 100 µL of the HFIP solution into a glass vial and evaporate the solvent under a gentle stream of nitrogen gas until a thin film forms.
-
Triggered Assembly: Rehydrate the film with the target solvent (e.g., 2-Propanol for plates, or Milli-Q Water for nanotubes) to achieve a final peptide concentration of 2.0 mg/mL.
-
Aging: Incubate the sealed vial undisturbed at 25°C for 24 hours.
-
Causality: Self-assembly is thermodynamically driven; premature agitation disrupts the nucleation-elongation kinetics, leading to amorphous aggregates.
-
-
Quality Control (QC) Checkpoint: Analyze the solution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.25 indicates uniform assembly. If PDI > 0.4, the assembly has precipitated; adjust the cooling rate or concentration.
-
Characterization: Drop-cast 10 µL of the suspension onto a silicon wafer, air-dry, and sputter-coat with 2 nm of gold for Scanning Electron Microscopy (SEM) imaging[1].
Protocol B: Formulation & Validation of this compound-Linked Prodrug Nanoparticles
Objective: To synthesize self-assembling nanoparticles using an MC-Val-Ala-PAB-Payload conjugate and validate enzymatic release.
Step-by-Step Methodology:
-
Conjugation: React your primary amine-containing payload with commercially available MC-Val-Ala-NHS ester[5] in anhydrous DMF with 2 equivalents of DIPEA. Stir for 4 hours at room temperature.
-
Causality: The NHS ester specifically targets amines. The inclusion of a para-aminobenzyl (PAB) spacer is critical; Cathepsin B is bulky, and PAB prevents steric hindrance between the payload and the this compound cleavage site[].
-
-
Nanoprecipitation: Dissolve the purified this compound-prodrug in 1 mL of THF (organic phase). Inject this dropwise (1 mL/min) into 10 mL of rapidly stirring PBS (pH 7.4).
-
Causality: The sudden shift in polarity forces the hydrophobic payload tails to aggregate inward, while the hydrophilic MC (maleimidocaproyl) groups stabilize the nanoparticle surface.
-
-
Purification: Dialyze the formulation against PBS for 24 hours (MWCO 3.5 kDa) to remove THF and unassembled monomers.
-
Self-Validating Cleavage Assay (QC Checkpoint):
-
Incubate 1 mL of the nanoparticle suspension with 50 ng/mL recombinant human Cathepsin B in sodium acetate buffer (pH 5.0) at 37°C.
-
Pull 50 µL aliquots at 0, 2, 4, and 24 hours. Quench with 50 µL of cold acetonitrile.
-
Analyze via RP-HPLC. You must observe the disappearance of the intact prodrug peak and the emergence of the free payload peak.
-
Validation Logic: If cleavage does not occur, the PAB spacer may be insufficient, or the nanoparticle core is too densely packed, preventing enzyme diffusion.
-
References
-
Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides. Langmuir.[Link]
-
Nanotubes and water-channels from self-assembling dipeptides. ArTS.[Link]
-
Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody–Drug Conjugates. Bioconjugate Chemistry.[Link]
Sources
experimental design for studying Val-Ala linker cleavage by cathepsin B
Application Note: Kinetic Profiling of Val-Ala Linker Cleavage by Cathepsin B
Abstract
The valine-alanine (this compound) dipeptide linker has emerged as a critical alternative to the industry-standard valine-citrulline (Val-Cit) linker in Antibody-Drug Conjugates (ADCs), particularly for hydrophobic payloads like pyrrolobenzodiazepine (PBD) dimers.[1] While this compound offers superior physicochemical stability and reduced aggregation at high drug-to-antibody ratios (DAR), its cleavage efficiency by the lysosomal protease Cathepsin B requires precise characterization.[] This guide details a robust, self-validating protocol for assessing this compound linker cleavage, emphasizing the critical role of enzyme activation and pH control to mimic the lysosomal environment.
Introduction & Mechanistic Basis
The this compound Advantage
While Val-Cit is ubiquitous, its hydrophobicity can drive aggregation in ADCs with high drug loading. This compound provides a less hydrophobic profile, enabling DARs up to 7.4 with <10% aggregation [1].[][3][4][5] However, the trade-off lies in enzyme kinetics; this compound is generally cleaved at a slower rate (~0.5x) than Val-Cit by Cathepsin B in isolation, though in vivo efficacy remains comparable due to compensatory lysosomal residence times [2].
Mechanism of Action
Cathepsin B (Cat B) is a lysosomal cysteine protease that functions as both an endopeptidase and a peptidyl-dipeptidase.[] In the context of ADCs, it recognizes the this compound motif.[][3][4][5][6][7][]
-
Recognition: The enzyme's S2 subsite binds the Valine residue (hydrophobic interaction).
-
Cleavage: Hydrolysis occurs at the C-terminal side of the Alanine, breaking the amide bond between Alanine and the self-immolative spacer (typically p-aminobenzyl carbamate, PABC).
-
Release: The cleavage triggers the spontaneous 1,6-elimination of the PABC spacer, releasing the free cytotoxic payload and carbon dioxide.[5]
Figure 1: Mechanistic Pathway of this compound Cleavage
Caption: Pathway from ADC internalization to payload release. Note the critical activation step of Cathepsin B required before substrate binding.
Experimental Design Principles
To ensure data integrity (E-E-A-T), the experimental design must account for the specific biochemistry of cysteine proteases.
| Parameter | Critical Consideration | Experimental Setting |
| pH Environment | Cat B activity peaks in acidic environments.[] Neutral pH irreversibly inactivates the enzyme over time. | MES Buffer, pH 5.0 - 5.5 |
| Redox State | The active site Cysteine (Cys29) must be in a reduced thiol (-SH) state. Oxidation leads to inactivity. | DTT (1-5 mM) or L-Cysteine |
| Chelation | Heavy metals can inhibit the enzyme or catalyze oxidation. | EDTA (1 mM) |
| Specificity Control | Confirm cleavage is Cat B mediated, not due to instability or contaminants. | CA-074 (Specific Inhibitor) |
Materials & Reagents
-
Enzyme: Recombinant Human Cathepsin B (rhCatB).
-
Substrate: this compound-PABC-Payload (ADC or small molecule mimic).
-
Assay Buffer: 25 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0.
-
Activator: Dithiothreitol (DTT) or L-Cysteine.
-
Chelator: EDTA (Ethylenediaminetetraacetic acid).
-
Inhibitor: CA-074 (Cathepsin B specific) or E-64 (Broad spectrum).
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[9][10]
Detailed Protocols
Protocol A: Enzyme Activation (Critical Step)
Rationale: Commercial Cathepsin B is often supplied as a zymogen (pro-enzyme) or in a stabilized, oxidized form. Direct addition to the substrate without activation will yield false-negative or lag-phase kinetics.
-
Prepare Activation Buffer: 25 mM MES, 1 mM EDTA, pH 5.0.
-
Add Reducing Agent: Freshly add DTT to a final concentration of 5 mM immediately before use.
-
Dilute Enzyme: Dilute rhCatB stock to 2x the desired final assay concentration (e.g., if final is 20 nM, prepare 40 nM) in the Activation Buffer.
-
Incubate: Incubate at 37°C for 15 minutes . This reduces the active site cysteine.
-
Self-Validation Check: The enzyme solution should remain clear. Precipitation indicates denaturation (pH too low or protein instability).
-
Protocol B: Kinetic Cleavage Assay
Rationale: This workflow measures the rate of payload release over time.[6]
-
Substrate Preparation: Prepare a 2x stock of the this compound ADC/mimic in Assay Buffer (25 mM MES, pH 5.0). Typical final concentration: 1–10 µM.
-
Reaction Initiation:
-
In a 96-well plate or microcentrifuge tubes, mix 50 µL Activated Enzyme (from Protocol A) with 50 µL Substrate Stock .
-
Final Conditions: 2.5 mM DTT, pH 5.0, 37°C.
-
-
Controls:
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Withdraw aliquots (e.g., 20 µL) at defined time points:
hours. -
Quenching: Immediately dispense aliquot into 80 µL of cold Quenching Solution (ACN + 0.1% Formic Acid). This precipitates the protein (enzyme + antibody) and stops the reaction.
-
Clarification: Centrifuge at 10,000 x g for 10 mins at 4°C to pellet the protein. Collect the supernatant for LC-MS.[3]
Figure 2: Experimental Workflow
Caption: Step-by-step workflow ensuring enzyme activation and precise quenching for accurate kinetic data.
Protocol C: LC-MS Analysis
Rationale: LC-MS provides specific identification of the released payload, distinguishing it from metabolic byproducts.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Gradient: 5% B to 95% B over 5-10 minutes (payload dependent).
-
Detection: MRM (Multiple Reaction Monitoring) mode for small molecule payloads; Q-TOF for intact mass analysis if monitoring DAR decrease.
-
Quantification: Use an external calibration curve of the free payload standard.
Data Analysis & Interpretation
To determine the cleavage efficiency, plot the concentration of Free Payload (
-
Conversion Rate:
-
Half-Life (
): Fit the data to a pseudo-first-order kinetic model (if ): -
Comparison:
-
This compound: Expect
of ~2-6 hours depending on payload steric hindrance. -
Val-Cit (Control): Typically faster cleavage (
~1-3 hours). -
Inhibitor Control: Should show <5% release.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Cleavage | Enzyme oxidation; pH too high. | Use fresh DTT; Verify pH is 5.0–5.5 (Cat B is inactive > pH 7.0). |
| Lag Phase | Enzyme not activated. | Ensure 15 min pre-incubation of enzyme with DTT before adding substrate. |
| High Background | Spontaneous hydrolysis. | Check "No Enzyme" control. This compound is generally stable; instability suggests linker synthesis issues. |
| Precipitation | Substrate insolubility. | This compound is less hydrophobic, but PBD payloads are not. Ensure <5% DMSO in final assay. |
References
-
David Spring's Group (Univ. of Cambridge). (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews.[5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Redox-Based Inactivation of Cysteine Cathepsins. Retrieved from [Link]
-
SCIEX. (2023). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Application Note & Protocol: Comprehensive Assessment of Val-Ala Linker Stability in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in Antibody-Drug Conjugate Efficacy
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker, which covalently connects these two components, is a critical determinant of an ADC's therapeutic index, directly influencing its efficacy, safety, and pharmacokinetic profile.[2][3] Among the various linker technologies, protease-cleavable dipeptide linkers, such as valine-alanine (Val-Ala), have gained prominence.[2][4]
This compound linkers are designed to be stable in systemic circulation (pH 7.4) and to be efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated within tumor cells. This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to the cancer cells, minimizing off-target toxicity.[] However, premature cleavage of the linker in the bloodstream can lead to the systemic release of the potent payload, resulting in severe adverse effects and a diminished therapeutic window.[] Therefore, a rigorous assessment of this compound linker stability in plasma is a non-negotiable step in the preclinical development of any ADC.[1]
This application note provides a detailed, field-proven guide for assessing the stability of this compound linkers in plasma. It offers not just a series of steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.
Principle of the Assay: Simulating Systemic Circulation to Probe Linker Lability
The core of this protocol is an in vitro plasma incubation assay that mimics the physiological conditions an ADC would encounter in the bloodstream. The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C over a defined time course.[1][7] The stability of the this compound linker is then determined by quantifying the amount of intact ADC remaining and/or the amount of payload released into the plasma at various time points.
The primary mechanism of this compound linker cleavage involves enzymatic hydrolysis by proteases present in plasma. While designed for cleavage by lysosomal Cathepsin B, some degree of susceptibility to plasma proteases can occur.[8] Furthermore, species-specific differences are a critical consideration; for instance, mouse plasma contains carboxylesterase 1c, which can lead to premature cleavage of certain dipeptide linkers, a phenomenon not observed in human plasma.[9][10] This underscores the importance of multi-species plasma stability assessments.[7]
Quantification of the released payload is typically achieved using highly sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its ability to accurately measure low concentrations of small molecules in a complex biological matrix.[1][11]
Visualizing the Process: From Incubation to Analysis
The following diagram illustrates the general workflow for assessing the plasma stability of a this compound linker.
Caption: A schematic overview of the key steps involved in the in vitro plasma stability assessment of this compound linkers.
The Chemistry of Cleavage: Cathepsin B-Mediated Payload Release
The intended mechanism of action for a this compound linker is cleavage within the lysosome of a target cancer cell. The following diagram illustrates this process.
Caption: The intended intracellular cleavage cascade of a this compound-PABC linker by Cathepsin B.
Detailed Protocols
Protocol 1: In Vitro Plasma Incubation
This protocol details the incubation of the ADC in plasma. It is crucial to maintain sterile conditions to prevent microbial contamination and to handle plasma with care as it is a potential biohazard.
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) stock solution (in a compatible buffer, e.g., PBS)
-
Cryopreserved plasma (human, mouse, rat, cynomolgus monkey, etc.) from a reputable commercial vendor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Plasma Preparation: Rapidly thaw the cryopreserved plasma in a 37°C water bath. Once thawed, gently mix the plasma by inversion. To minimize protein precipitation, it is recommended to centrifuge the plasma at 2000 x g for 10 minutes at 4°C and use the supernatant for the assay.
-
ADC Dosing Solution: Prepare a working solution of the ADC in PBS. The final concentration of the ADC in the plasma incubation should be determined based on the sensitivity of the analytical method and the anticipated therapeutic concentrations. A typical starting concentration is 10-100 µg/mL.
-
Incubation Setup: In sterile microcentrifuge tubes, add the required volume of plasma. Pre-incubate the plasma at 37°C for at least 15 minutes to allow the temperature to equilibrate.
-
Initiating the Reaction: To start the incubation, add a small volume of the ADC working solution to the pre-warmed plasma. The volume of the ADC solution should be minimal (e.g., ≤5% of the total volume) to avoid significantly altering the plasma matrix. Vortex gently to mix. This is your T=0 time point.
-
Time Point Sampling: Immediately after mixing, take an aliquot for the T=0 time point. Subsequent aliquots should be collected at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours).[12]
-
Sample Quenching: At each time point, transfer an aliquot of the incubation mixture to a new tube containing a quenching solution. A common and effective quenching solution is ice-cold acetonitrile (ACN) containing an internal standard for the LC-MS/MS analysis. A ratio of 3:1 (ACN:plasma) is typically used. The ACN will precipitate the plasma proteins and stop the enzymatic reactions.
-
Storage: Vortex the quenched samples vigorously and store them at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of the released payload from the quenched plasma samples.
Materials and Reagents:
-
Quenched plasma samples from Protocol 1
-
Refrigerated centrifuge
-
96-well collection plates or new microcentrifuge tubes
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Protein Precipitation: Centrifuge the quenched samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the released payload, to a new 96-well plate or microcentrifuge tubes. Be cautious not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solution. The reconstitution solution should be compatible with the LC-MS/MS mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples one final time (e.g., 2000 x g for 5 minutes) to pellet any remaining particulates before transferring the supernatant to an autosampler plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis for Payload Quantification
This protocol provides a general framework for the quantification of the released payload using LC-MS/MS. The specific parameters will need to be optimized for the particular payload molecule.
Instrumentation and Reagents:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Appropriate LC column (e.g., C18 reverse-phase column)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standard of the payload
-
Internal standard (ideally, a stable isotope-labeled version of the payload)
Procedure:
-
Method Development: Develop a Multiple Reaction Monitoring (MRM) method for the payload and the internal standard. This involves optimizing the precursor and product ion transitions, as well as the collision energy and other MS parameters.[13][14]
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the payload analytical standard and a fixed concentration of the internal standard into the same plasma matrix used for the stability study. These standards should be processed using the same sample preparation method (Protocol 2).
-
LC Separation: Inject the prepared samples and calibration standards onto the LC system. Use a gradient elution method with Mobile Phases A and B to achieve chromatographic separation of the payload from other matrix components.
-
MS Detection: The eluent from the LC is directed to the mass spectrometer for detection and quantification using the developed MRM method.
-
Data Acquisition and Processing: Acquire the data using the instrument's software. Process the data to generate a calibration curve by plotting the peak area ratio (payload/internal standard) against the concentration of the payload standards.[14]
Data Analysis and Interpretation
-
Quantification: Use the calibration curve to determine the concentration of the released payload in each of the unknown samples from the plasma stability study.
-
Calculating % Intact ADC: The percentage of intact ADC remaining at each time point can be calculated indirectly from the amount of released payload.
-
Half-Life (t½) Determination: Plot the percentage of intact ADC versus time. The data can be fitted to a first-order decay model to calculate the half-life (t½) of the ADC in plasma. A longer half-life indicates greater stability.
-
Cross-Species Comparison: Compare the stability profiles across the different species' plasma. This is crucial for selecting the appropriate animal models for further preclinical studies and for predicting human pharmacokinetics.[7][15]
Table 1: Factors Influencing this compound Linker Stability and Expected Outcomes
| Factor | Influence on Stability | Expected Outcome of Instability | Key Consideration |
| Plasma Proteases | Endogenous proteases can cause premature cleavage.[16][17] | Increased levels of free payload in circulation, leading to potential off-target toxicity. | The protease profile can vary between species. |
| Species | Mouse plasma contains carboxylesterase 1c which can cleave the linker.[9][10] | Lower stability in mouse plasma compared to human plasma. | May necessitate the use of Ces1c knockout mice for preclinical studies. |
| Conjugation Site | The site of linker-payload conjugation on the antibody can affect its accessibility to proteases. | More solvent-exposed linkers may exhibit lower stability. | Site-specific conjugation technologies can improve homogeneity and stability. |
| Payload Hydrophobicity | Highly hydrophobic payloads can influence the overall properties of the ADC.[18][19] | This compound is less hydrophobic than Val-Cit, which can reduce aggregation at high drug-to-antibody ratios (DARs).[2] | This compound is often preferred for highly lipophilic payloads.[2][18] |
| Blood Collection | Proteases can be released from blood cells upon collection, leading to ex vivo degradation.[16][20] | Artificially low stability may be observed. | Use of blood collection tubes containing protease inhibitors can mitigate this effect.[21] |
Troubleshooting Common Issues
-
High Variability between Replicates: This can be due to inconsistent pipetting, incomplete mixing, or issues with the sample preparation or LC-MS/MS analysis. Ensure all equipment is calibrated and that all steps are performed consistently.
-
No Payload Detected: This could indicate a very stable linker, or it could be an issue with the analytical method's sensitivity. Verify the LLOQ of the LC-MS/MS method.
-
Rapid Degradation at T=0: This may suggest instability in the buffer used for the ADC stock solution or immediate degradation upon contact with plasma. Re-evaluate the formulation buffer and ensure rapid and efficient quenching.
Conclusion: Ensuring the Integrity of Targeted Therapeutics
The stability of the this compound linker is a critical quality attribute of an ADC that profoundly impacts its safety and efficacy. The protocols and insights provided in this application note offer a robust framework for the systematic evaluation of linker stability in plasma. By understanding the principles behind the assay and by carefully controlling the experimental variables, researchers can generate high-quality, reliable data to inform the selection of lead ADC candidates, de-risk preclinical development, and ultimately contribute to the creation of safer and more effective cancer therapies. The FDA's guidance emphasizes the importance of understanding each component of an ADC, and a thorough assessment of linker stability is a cornerstone of this requirement.[22][23][24]
References
-
Understanding the FDA's Guidance for ADC Development - CellCarta. (2025, October 24). CellCarta. [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - Taylor & Francis. (2020, January 30). Taylor & Francis Online. [Link]
-
ADC Plasma Stability Analysis Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
ADC Linkers And Research Progress In Detail | AxisPharm. (2021, June 26). AxisPharm. [Link]
-
Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cleavable linkers in antibody–drug conjugates - David Spring's group. (2019, August 21). Royal Society of Chemistry. [Link]
-
Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed. (2024, March 7). PubMed. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
ADC Panoramic Overview-Linker - Creative Biolabs. (2022, September 14). Creative Biolabs. [Link]
-
Examples of noninternalizing ADCs with dipeptide linkers. The Val–Arg... - ResearchGate. (n.d.). ResearchGate. [Link]
-
The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of Storage Time and Exogenous Protease Inhibitors on Plasma Protein Levels - Ovid. (n.d.). Ovid. [Link]
-
Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures.... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Clinical Pharmacology Considerations for ADC Guidance for Industry - Amador Bioscience. (n.d.). Amador Bioscience. [Link]
-
Blood plasma stability assays with different protease inhibitors. (A,... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates | American Laboratory. (2012, August 27). American Laboratory. [Link]
-
Clinical Pharmacology Considerations for Antibody-Drug Conjugates - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - MDPI. (2023, November 16). MDPI. [Link]
-
Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. (n.d.). SGS. [Link]
-
(PDF) A novel LC-MS approach for the detection of metabolites in DMPK studies. (2025, August 7). ResearchGate. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent. [Link]
-
Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC. (2022, November 28). National Center for Biotechnology Information. [Link]
-
Untargeted LC-MS/MS Metabolomics Study of HO-AAVPA and VPA on Breast Cancer Cell Lines - MDPI. (2023, September 26). MDPI. [Link]
Sources
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 19. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 23. amadorbioscience.com [amadorbioscience.com]
- 24. fda.gov [fda.gov]
Troubleshooting & Optimization
Navigating Val-Ala Dipeptide Synthesis: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the Val-Ala dipeptide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthesis for higher yields and purity.
Introduction: The Challenge of this compound Synthesis
The synthesis of the this compound dipeptide, while seemingly straightforward, presents a unique set of challenges primarily due to the steric hindrance of the valine residue.[1][2][3][4] This bulkiness can impede the coupling reaction, leading to lower yields compared to dipeptides with less bulky amino acids.[5] This guide will walk you through the common pitfalls and provide actionable solutions to overcome them.
Part 1: Troubleshooting Low Yield
Low yield is the most frequently encountered issue in this compound synthesis. This can stem from several factors, from incomplete reactions to side product formation. Our troubleshooting process is designed to systematically identify and address the root cause.
Diagnostic Workflow for Low Yield
Use the following flowchart to diagnose the potential source of your low yield.
Caption: Systematic workflow for troubleshooting low peptide yield.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions you might have during your this compound dipeptide synthesis.
Coupling Reactions
Q1: My coupling reaction is incomplete, even after extended reaction times. What should I do?
Incomplete coupling is a common hurdle, often due to the steric hindrance of valine.[6] Here are several strategies to improve coupling efficiency:
-
Change Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, consider switching to a more potent uronium or phosphonium-based reagent such as HBTU, HATU, or HCTU.[6][7] These reagents are known to accelerate coupling reactions.[8]
-
Double Coupling: For the addition of valine, a "double coupling" strategy can be effective. After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated amino acid.[6]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can sometimes overcome the activation energy barrier, but be cautious as this can also increase the risk of racemization.[9]
Q2: I'm observing significant racemization of my amino acids. How can I minimize this?
Racemization is a critical side reaction that can compromise the purity and biological activity of your final peptide.[8][10] It is particularly a concern when activating the carboxyl group of amino acids.[8]
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to your coupling reaction can significantly suppress racemization.[10]
-
Control Base Exposure: If your synthesis protocol involves a base, such as N,N-diisopropylethylamine (DIPEA), ensure it is used in the correct stoichiometry. Excessive base can promote racemization.[8] For sensitive couplings, a weaker base like sym-collidine may be a better choice.[8]
-
Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to minimize racemization.[8]
Protecting Groups
Q3: Which protecting groups are most suitable for this compound synthesis?
The choice of protecting groups is crucial to prevent unwanted side reactions.[11][12][13]
-
α-Amino Group: The most common protecting groups for the α-amino group are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[11][14][15]
-
Carboxyl Group: For solution-phase synthesis, the carboxyl group of the C-terminal amino acid (Alanine in this case) is often protected as a methyl or ethyl ester. In solid-phase peptide synthesis (SPPS), the amino acid is anchored to a resin via its carboxyl group.
Q4: I'm seeing byproducts related to my protecting groups. What could be the cause?
Incomplete removal or side reactions of protecting groups can lead to a complex mixture of products.
-
Incomplete Deprotection: Ensure your deprotection conditions are optimal. For Fmoc removal, use a fresh solution of 20% piperidine in DMF and allow for sufficient reaction time. For Boc removal, use a high concentration of TFA (e.g., 95%) with appropriate scavengers.[14]
-
Side Reactions: Certain protecting groups can be susceptible to side reactions. For example, the use of some protecting groups for the side chain of arginine can lead to the formation of ornithine residues.[12]
Purification and Analysis
Q5: What is the best method to purify my this compound dipeptide?
The standard and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[16][17][18][19]
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-modified silica | Provides good retention and separation for moderately hydrophobic dipeptides like this compound.[16] |
| Mobile Phase | A: 0.1% TFA in waterB: 0.1% TFA in acetonitrile | TFA acts as an ion-pairing agent, improving peak shape.[20] A gradient from high aqueous to high organic content will elute the peptide. |
| Detection | UV at 210-220 nm | The peptide bond absorbs strongly in this UV range.[16] |
Q6: My HPLC analysis shows multiple peaks. How do I identify my product?
A combination of analytical techniques is essential for confirming the identity and purity of your synthesized dipeptide.
-
Mass Spectrometry (MS): This is the most definitive method to confirm the molecular weight of your product.[21][22]
-
Co-injection with a Standard: If a commercial standard of this compound is available, co-injecting it with your sample can help to confirm the retention time of your product peak.
-
Fragmentation Analysis (MS/MS): For unambiguous identification, tandem mass spectrometry can be used to fragment the peptide and confirm its amino acid sequence.
Part 3: Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol provides a general guideline for the synthesis of this compound on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc-Ala Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Ala-OH using your chosen coupling reagent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.
-
Monitor the reaction with a Kaiser test.[7] A negative result (clear beads) indicates complete coupling.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc-Val Coupling:
-
Couple Fmoc-Val-OH using your coupling reagent. Due to steric hindrance, a double coupling may be necessary.
-
Monitor the reaction with a Kaiser test.
-
-
Final Fmoc Deprotection:
-
Wash the resin with DMF.
-
Remove the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Analyze the purified fractions by MS to confirm the molecular weight.
-
References
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC. (2022, June 30).
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - ResearchGate. (2025, October 14).
- Question: Starting from alanine and valine, what steps should be followed to get the only product? - Filo. (2025, November 5).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Peptide Purification Process & Methods: An Overview - Bachem.
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4).
- Amino Acid Derivatives for Peptide Synthesis.
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies.
- Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - Benchchem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24).
- Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson.
- Protecting Groups in Peptide Synthesis - PubMed - NIH.
- Amino Acid-Protecting Groups - SciSpace.
- Peptide purification method development.
- Peptide Isolation & Purification Techniques - Waters Corporation.
- HPLC Analysis and Purification of Peptides - PMC.
- HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem.
- Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker - Benchchem.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity | LCGC International. (2022, December 1).
- Bioanalytical Method Development: Therapeutic Peptides - BioPharma Services. (2022, October 7).
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- What do you do when your peptide synthesis fails? - Biotage. (2023, February 7).
- The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC. (2016, June 9).
- Aza-Amino Acids Disrupt β-Sheet Secondary Structures - MDPI. (2019, May 18).
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 11).
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
- Val-Cit vs. This compound: A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates - Benchchem.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate.
Sources
- 1. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
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- 8. bachem.com [bachem.com]
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- 11. Question: Starting from alanine and valine, what steps should be followed.. [askfilo.com]
- 12. peptide.com [peptide.com]
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- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 16. bachem.com [bachem.com]
- 17. gilson.com [gilson.com]
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- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. ijsra.net [ijsra.net]
Technical Support Center: Aggregation Control for Val-Ala ADCs
This is a specialized Technical Support Center guide designed for researchers and process development scientists working with Antibody-Drug Conjugates (ADCs), specifically focusing on the challenges associated with Valine-Alanine (Val-Ala) linkers and hydrophobic payloads (e.g., PBD dimers).
Topic: Preventing & Reversing Aggregation in this compound Linker Conjugates Applicable Payloads: PBD Dimers, Duocarmycins, and hydrophobic Auristatins. Version: 2.1 (Current)
The Core Challenge: The "Hydrophobic Masking" Paradox
Q: Why is my this compound ADC aggregating when this compound is reportedly less hydrophobic than Val-Cit?
A: This is a common misconception. While the this compound dipeptide itself is indeed less hydrophobic than Valine-Citrulline (Val-Cit), it is frequently selected specifically to conjugate ultra-hydrophobic payloads (like Pyrrolobenzodiazepine [PBD] dimers) that require higher physicochemical stability.
The aggregation is rarely driven by the linker alone; it is driven by the Payload-Linker complex . When you conjugate multiple hydrophobic PBD molecules (aiming for DAR 4+), you create significant hydrophobic patches on the antibody surface. These patches drive thermodynamically favorable protein-protein interactions (aggregation) to minimize solvent exposure.
Mechanism of Failure
The diagram below illustrates the aggregation pathway specific to this compound/PBD conjugates.
Figure 1: The aggregation cascade. Note that "Reversible Oligomers" can often be rescued by formulation changes, whereas "Irreversible Precipitates" must be removed.
Module 1: Conjugation Protocol (The Root Cause)
Q: My reaction mixture turns cloudy immediately upon adding the drug-linker. How do I prevent this?
A: Cloudiness indicates immediate precipitation due to local solvent shock or insolubility. You must control the Solvent-to-Buffer ratio and the Addition Kinetics .
Troubleshooting Protocol: Liquid-Phase Conjugation
If you observe precipitation, audit your process against these critical parameters:
| Parameter | Recommended Specification | Why? |
| Organic Co-solvent | 10% - 20% (v/v) (DMSO or DMA) | This compound-PBDs are insoluble in water. You need enough solvent to solubilize the payload, but <20% to prevent mAb denaturation. |
| Addition Method | Dropwise (0.1 mL/min) with vortexing | Rapid addition creates local "hotspots" of high hydrophobicity, triggering immediate aggregation. |
| Temperature | 4°C - 10°C | Lower temperatures reduce hydrophobic interactions (which are entropically driven and stronger at higher temps). |
| Mixing Speed | Vigorous (but no foaming) | Rapid dispersion is critical. Use a magnetic stirrer, not just rocking. |
Advanced Solution: Solid-Phase Conjugation
If liquid-phase conjugation fails at high DAR (e.g., DAR 8), switch to Solid-Phase Conjugation . This is the gold standard for hydrophobic ADCs.
Protocol:
-
Immobilize: Bind the reduced mAb to a Protein A resin column.
-
Conjugate: Flow the this compound-Payload (in solvent/buffer mix) over the column.
-
Benefit: The mAbs are physically spatially separated on the resin beads.[1] They cannot contact each other to aggregate.
-
-
Wash: Remove excess organic solvent and free drug while mAb is still bound.
-
Elute: Elute the purified ADC into a high-stability formulation buffer (see Module 3).
Module 2: Purification (The Cleanup)
Q: SEC shows a shoulder of high molecular weight (HMW) species. Can I polish this out?
A: Yes, but standard Size Exclusion Chromatography (SEC) is often insufficient for preparative separation of hydrophobic aggregates. You need Ceramic Hydroxyapatite (CHT) or Hydrophobic Interaction Chromatography (HIC) .[2][3]
Recommended Workflow: CHT Type II
CHT is superior for removing aggregates because it binds species based on both charge (phosphate) and metal affinity (calcium). Aggregates bind much tighter than monomers.
Step-by-Step CHT Protocol:
-
Column: CHT Type II (40 µm particle size).[2]
-
Equilibration: 10 mM Sodium Phosphate, pH 6.8 (Low salt).
-
Load: Dilute ADC to <5 mg/mL. Load onto column.
-
Wash: 10 mM Sodium Phosphate.
-
Elution Gradient: Linear gradient from 0% to 100% 500 mM Sodium Phosphate (or KCl).
-
Result: Monomeric ADC elutes first. Aggregates elute at high salt or require a strip.
-
Decision Matrix: Choosing a Resin
| Impurity Profile | Recommended Resin | Mechanism |
| High Aggregates (>10%) | CHT Type II | Mixed-mode (Cation exchange + Ca++ affinity). Best for aggregate removal.[2] |
| Unconjugated Drug | TFF (Tangential Flow Filtration) | Size-based removal of small molecules. |
| Wrong DAR Species | HIC (Butyl/Phenyl) | Separates based on hydrophobicity (DAR 2 vs DAR 4 vs DAR 8). |
Module 3: Formulation (The Stabilization)
Q: My ADC is pure after elution, but precipitates after 1 week at 4°C. What buffer should I use?
A: Standard PBS is fatal for this compound-PBD ADCs. You must use a formulation that suppresses hydrophobic interactions.
The "Arginine Rescue" Formulation
Arginine is a chaotrope that binds to hydrophobic patches on the protein surface, preventing them from interacting with other proteins.
Recommended Formulation Buffer:
-
Buffer: 20 mM Histidine or Succinate (pH 6.0 - 6.5).
-
Stabilizer (Critical): 200 mM - 300 mM L-Arginine .
-
Cryoprotectant: 5% - 8% Trehalose or Sucrose (prefer Trehalose for lyophilization).
-
Surfactant: 0.02% Polysorbate 20 or 80 (prevents surface adsorption).
Why this works:
-
pH 6.0: Minimizes chemical degradation of the this compound linker.
-
Arginine: Increases the solubility limit of the hydrophobic ADC.[1]
-
Trehalose: Replaces water molecules during freezing/drying to maintain protein structure.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic workflow for identifying the source of aggregation.
References
-
BenchChem. (2025).[1][4][5][6] Val-Cit vs. This compound: A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates. Retrieved from
-
CellMosaic. (2023). Antibody or Protein PBD Dimer Conjugation Kit with this compound Linker: Protocol and Troubleshooting. Retrieved from
-
National Institutes of Health (NIH). (2017). Preferential interactions of trehalose, L-arginine.HCl and sodium chloride with therapeutically relevant IgG1 monoclonal antibodies. mAbs, 9(7), 1155–1168. Retrieved from
-
Pharmaceutical Technology. (2025). Tackling Aggregation Challenges in ADC Production: Solid-Phase Solutions. Retrieved from
-
Bio-Rad Laboratories. (2024). Enhancing Biotherapeutic Purification Workflows with Ceramic Hydroxyapatite (CHT). Retrieved from
Sources
Technical Support Center: Optimizing Drug-to-Antibody Ratios (DAR) with Val-Ala Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving and controlling the drug-to-antibody ratio (DAR) when using Valine-Alanine (Val-Ala) dipeptide linkers in the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linkers and DAR Optimization
The linker connecting a cytotoxic payload to a monoclonal antibody is a critical component that dictates the stability, efficacy, and toxicity of an Antibody-Drug Conjugate (ADC).[1] this compound linkers are a class of enzymatically cleavable dipeptide linkers designed for selective release of the drug payload within target tumor cells.[1][2] These linkers are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1]
A key quality attribute of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4] The DAR directly impacts the ADC's therapeutic window; a low DAR may result in insufficient efficacy, while a high DAR can lead to problems with aggregation, poor pharmacokinetics, and increased off-target toxicity.[4][5][][7] Therefore, achieving a consistent and optimal DAR is a primary goal in ADC development. This guide addresses common challenges encountered when using this compound linkers and provides practical solutions to optimize your conjugation strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation process, leading to suboptimal DAR values or undesirable product characteristics.
Problem 1: Consistently Low Drug-to-Antibody Ratio (DAR)
You've completed your conjugation reaction and subsequent analysis, but the average DAR is significantly lower than the target value.
Possible Causes:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially reduced to generate free sulfhydryl (-SH) groups for the maleimide group on the linker to react with.[5] Insufficient reducing agent (e.g., TCEP) or suboptimal reaction conditions (time, temperature) will result in fewer available conjugation sites.
-
Hydrolysis of Maleimide Group: The maleimide group on the this compound linker is susceptible to hydrolysis, especially at neutral to high pH, rendering it incapable of reacting with the antibody's thiol groups.[8]
-
Suboptimal Molar Ratio: The molar excess of the linker-payload construct relative to the antibody may be too low to drive the reaction to the desired DAR.[5]
-
Impure Antibody Preparation: The starting monoclonal antibody (mAb) preparation may contain impurities that interfere with the conjugation reaction.[9] It is recommended to use an antibody that is >95% pure.[9]
-
Interfering Buffer Components: Certain buffer components, such as primary amines (e.g., Tris), can compete with the intended reaction.
Recommended Solutions:
-
Optimize Antibody Reduction:
-
TCEP Titration: Perform a titration of the reducing agent (e.g., TCEP) to find the optimal concentration that yields the desired number of free thiols without over-reducing and destabilizing the antibody.
-
Reaction Conditions: Ensure the reduction is carried out under optimal conditions. A typical starting point is incubation with TCEP for 1-2 hours at 37°C.
-
-
Control pH and Reaction Time:
-
pH Management: Perform the conjugation reaction at a pH between 6.5 and 7.5 to balance the reactivity of the thiol groups with the stability of the maleimide group.
-
Minimize Hydrolysis: Prepare the linker-payload solution immediately before use to minimize hydrolysis.
-
-
Adjust Molar Ratios: Systematically increase the molar excess of the this compound linker-payload to the antibody. Start with a 5-fold excess and titrate upwards, monitoring the impact on DAR and aggregation.
-
Ensure Antibody Purity: Use highly purified antibody (>95%). If necessary, perform a buffer exchange or purification step (e.g., Protein A chromatography) prior to conjugation to remove interfering substances.[9]
| Parameter | Recommendation | Rationale |
| pH of Conjugation Buffer | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[8] |
| Molar Excess of Linker | 5x to 15x | Drives the reaction equilibrium towards higher DAR.[5] |
| Reducing Agent (TCEP) | Titrate for optimal ratio | Insufficient reduction limits available sites; excess can destabilize the mAb.[5] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce aggregation and maleimide hydrolysis.[5] |
Problem 2: High DAR and Product Aggregation
The average DAR is at or above the target, but analysis by Size Exclusion Chromatography (SEC) shows a significant percentage of high molecular weight species (aggregates).
Possible Causes:
-
Increased Hydrophobicity: The conjugation of hydrophobic linker-payloads to the antibody surface increases the overall hydrophobicity of the ADC.[10] This is a primary driver of aggregation, especially at high DAR values.[1][5]
-
Destabilization from Over-Reduction: Excessive reduction of interchain disulfide bonds can destabilize the antibody's quaternary structure, exposing hydrophobic patches and promoting aggregation.[8]
-
Unfavorable Buffer Conditions: The pH, ionic strength, or presence of organic co-solvents in the conjugation buffer can promote aggregation.[10] For instance, if the conjugation pH is near the antibody's isoelectric point, solubility will be at its minimum, increasing the likelihood of aggregation.[10]
Recommended Solutions:
-
Leverage the Properties of this compound: this compound linkers are inherently less hydrophobic than Val-Cit linkers.[1][11] This property makes them a more suitable choice for highly lipophilic payloads or when aiming for a higher DAR, as they have a lower propensity to cause aggregation.[1][12] Studies have shown that this compound linkers can enable DAR values up to 7.4 with limited aggregation.[1][11]
-
Optimize Conjugation Conditions:
-
Lower Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Incorporate Excipients: Include aggregation-suppressing excipients like arginine or polysorbate in the buffer.
-
-
Control the Molar Ratio: Carefully control the molar excess of the linker-payload. A higher excess can lead to a higher DAR and, consequently, more aggregation. Find the sweet spot that provides the desired DAR without significant aggregate formation.
-
Purification Strategy: Immediately after conjugation, purify the ADC using methods like SEC or Hydrophobic Interaction Chromatography (HIC) to remove aggregates and unconjugated reagents.
Problem 3: ADC Instability and Premature Drug Release
The initial DAR is acceptable, but it decreases over time during storage or in in-vitro plasma stability assays.
Possible Causes:
-
Retro-Michael Reaction: The thio-succinimide bond formed between the antibody's cysteine and the linker's maleimide group can be reversible.[8] This can lead to a retro-Michael addition reaction, especially in the presence of other thiols like albumin in plasma, causing the drug-linker to detach from the antibody.[8][13]
-
Enzymatic Cleavage in Plasma: While this compound linkers are designed for cleavage by intracellular proteases, some degree of premature cleavage can occur in plasma.[1] This is a known challenge in preclinical mouse models, where carboxylesterases can cleave dipeptide linkers.[1][14] this compound may offer slightly improved stability in mouse serum compared to Val-Cit.[1]
Recommended Solutions:
-
Linker Chemistry Modification: While this guide focuses on this compound, be aware that linker engineering can improve stability. For instance, using maleimide derivatives or alternative conjugation chemistries (e.g., thiol-ene reaction) can create more stable bonds.[8]
-
Formulation Optimization: Store the purified ADC in a carefully optimized formulation buffer (pH, excipients) at -80°C to maximize long-term stability.
-
Thorough Stability Assessment: Conduct rigorous in-vitro stability studies using human and relevant preclinical species plasma to accurately characterize the rate of drug release.[15][16]
Frequently Asked Questions (FAQs)
Q1: Why choose a this compound linker over a Val-Cit linker?
A: The choice depends on the specific payload and desired ADC characteristics. This compound offers a key advantage due to its lower hydrophobicity compared to Valine-Citrulline (Val-Cit).[1][11] This reduced hydrophobicity can mitigate aggregation issues, especially when working with highly lipophilic payloads or targeting a higher DAR.[1][12] While Val-Cit may be cleaved more rapidly by Cathepsin B in isolated enzyme assays, this compound still demonstrates efficient payload release in cellular contexts and may have slightly better stability in mouse plasma.[1][17]
| Feature | This compound Linker | Val-Cit Linker |
| Hydrophobicity | Lower[1][11] | Higher[1] |
| Aggregation Propensity | Lower, allows for higher DAR[1][12] | Higher, can be challenging at high DARs[1][14] |
| Cathepsin B Cleavage Rate | Slower in isolated assays[1][17] | Faster in isolated assays[1] |
| Mouse Plasma Stability | May have slightly improved stability[1] | Susceptible to cleavage by Ces1c[1][14] |
Q2: What is the mechanism of this compound linker cleavage?
A: The cleavage process is initiated after the ADC binds to its target antigen on a cancer cell and is internalized into an endosome.[1] The ADC is then trafficked to the lysosome, where a high concentration of proteases, primarily Cathepsin B, recognizes and cleaves the dipeptide this compound linker.[1] This cleavage often triggers a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, which then releases the active cytotoxic payload inside the cell.[1][11]
Q3: What are the standard analytical methods for DAR determination?
A: Several methods are used to determine the average DAR and the distribution of drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): This is the most common and powerful technique for analyzing cysteine-linked ADCs.[4][18] It separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of antibodies with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[18][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact or reduced LC-MS analysis provides precise mass measurements, confirming the identity of different drug-loaded species and providing an accurate average DAR.[4][20][21]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC, RP-HPLC can separate the light and heavy chains to determine the drug load on each.[7][]
-
UV-Vis Spectrophotometry: A simpler but less detailed method that estimates the average DAR by measuring the absorbance of the protein and the payload at different wavelengths.[4][20]
Visualizations and Diagrams
Logical and Experimental Workflows
Caption: Intracellular cleavage of a this compound linker by Cathepsin B.
Caption: General workflow for cysteine-based ADC conjugation.
Caption: Decision tree for troubleshooting suboptimal DAR results.
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation with a this compound Linker
This protocol describes a general method for conjugating a maleimide-functionalized this compound linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Purified monoclonal antibody (>2 mg/mL, >95% purity) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Conjugation Buffer: PBS with 50 mM Borate and 2 mM EDTA, pH 7.2.
-
This compound-linker-payload with a terminal maleimide group, dissolved in DMSO.
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
-
Purification system (e.g., SEC-HPLC).
Procedure:
-
Antibody Preparation:
-
Start with an antibody concentration of at least 2 mg/mL.
-
If the antibody buffer contains interfering substances, perform a buffer exchange into the Conjugation Buffer.
-
-
Partial Reduction:
-
Add the 10 mM TCEP solution to the antibody to achieve a final molar excess of ~2.5-fold over the antibody.
-
Incubate at 37°C for 1.5 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. This step exchanges the reduced antibody into fresh, degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the this compound linker-payload (dissolved in a minimal amount of DMSO, <10% of total volume) to the reduced antibody solution. Aim for a 5- to 10-fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine and incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and any aggregates using Size Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280).
-
Analyze the purified ADC for average DAR and aggregation using HIC-HPLC and SEC-HPLC, respectively.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
Purified ADC sample.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, DAR6, and DAR8 species.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100[][21]
-
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm |
| Flow Rate | 0.8 mL/min |
| Detection | 280 nm |
| Gradient | 0-100% Mobile Phase B over 30 min |
References
-
This compound linkers - ADC Linkers - AxisPharm.
-
This compound vs. Val-Cit Linkers: A Comparative Guide for ADC Development - Benchchem.
-
Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers | Molecular Pharmaceutics - ACS Publications.
-
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis - Benchchem.
-
Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed.
-
Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC.
-
Cleavable linkers in antibody–drug conjugates - David Spring's group.
-
Modification of Cysteine-Substituted Antibodies Using Enzymatic Oxidative Coupling Reactions | Bioconjugate Chemistry - ACS Publications.
-
Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers | Request PDF - ResearchGate.
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC.
-
Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates - Unipd.
-
Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry.
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC.
-
How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences.
-
How ADC Linkers Affect Drug Delivery and Targeting Selectivity? - BOC Sciences.
-
Master ADC Linker Design: Strategies & Optimization - BOC Sciences.
-
Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC.
-
A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates.
-
Tackling Aggregation Challenges in ADC Production - Pharmaceutical Technology.
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - RSC Publishing.
-
A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK.
-
Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International.
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications.
-
Analytical methods for physicochemical characterization of antibody drug conjugates - PMC.
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
-
Overcoming Challenges in the Development of Antibody Drug Conjugates.
-
Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
-
Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences.
-
Full article: Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate - Taylor & Francis.
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
-
Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics.
-
Antibody Conjugation Troubleshooting - Bio-Techne.
-
Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy.
-
ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences.
-
Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog.
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF.
-
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Val-Cit Linkers - Benchchem.
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF - Agilent.
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC.
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- 3. hpst.cz [hpst.cz]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up Val-Ala Synthesis
Topic: Challenges in Scaling Up Val-Ala Dipeptide Synthesis Audience: Process Chemists, CMC Leads, and Peptide Scientists Status: Active Support Guide
Executive Summary: The Valine-Alanine Challenge
Valine-Alanine (this compound) is a deceptively simple dipeptide often used as a cleavable linker in Antibody-Drug Conjugates (ADCs) or as a pharmaceutical precursor. However, scaling its synthesis presents a "perfect storm" of peptide chemistry challenges: Valine’s steric bulk severely hampers coupling rates, while its high propensity for racemization and diketopiperazine (DKP) formation threatens stereochemical purity and yield.
This guide moves beyond standard lab protocols to address the industrial realities of manufacturing this compound at multigram to kilogram scales.
Module 1: Route Selection (The "Make or Buy" Decision)
Before initiating a campaign, select the synthetic strategy based on your scale and purity requirements.
Technical Insight: For dipeptides like this compound, Solid-Phase Peptide Synthesis (SPPS) is rarely economically viable at scale due to high resin costs and pseudo-dilution requirements. Liquid-Phase Peptide Synthesis (LPPS) or Chemoenzymatic routes are the industrial standards.
Comparative Analysis of Synthetic Routes
| Feature | LPPS (Stepwise) | SPPS (Resin-Based) | Chemoenzymatic (Thermolysin) |
| Scale Potential | High (kg to tons) | Low to Medium (<100g) | High (Green Chemistry) |
| Racemization Risk | High (Requires strict base control) | Low (if using urethane protection) | Negligible (Stereoselective) |
| Purification | Crystallization (Scalable) | HPLC (Bottleneck) | Extraction/Filtration |
| Cost Driver | Coupling Reagents (HATU/T3P) | Resin & Solvents (DMF/NMP) | Enzyme Cost & Stability |
| Best For | GMP Manufacturing | R&D / Library Synthesis | Green Process Requirements |
Module 2: The Valine Trap – Coupling & Racemization
User Query: "I am observing 5–10% D-Val isomer in my crude this compound-OMe. I used EDC/HOBt. What is happening?"
Root Cause Analysis:
Valine is a
Troubleshooting Protocol: Controlling Racemization
-
Switch Coupling Reagents:
-
Avoid: Carbodiimides alone (DCC/DIC) or slow-acting reagents.
-
Recommended: Use Comu or T3P (Propylphosphonic anhydride) . T3P is particularly effective for scale-up as it generates low racemization and water-soluble byproducts [1].
-
High-Cost Alternative: HATU is effective but often cost-prohibitive for kg-scale.
-
-
Base Management (The "Goldilocks" Zone):
-
Racemization is base-catalyzed. Never premix the base (DIEA/NMM) with the activated Valine species.
-
Protocol: Add the base last and maintain the reaction pH between 7.5 and 8.0. Use weaker bases like Collidine or N-methylmorpholine (NMM) instead of DIEA if racemization persists [2].
-
-
Temperature Control:
-
Perform the activation and coupling at 0°C to -10°C . Higher temperatures exponentially increase the rate of oxazolone formation relative to the coupling reaction.
-
Visualization: The Racemization Mechanism The following diagram illustrates the competition between the desired coupling and the racemization pathway.
Figure 1: Kinetic competition between peptide bond formation (Green) and the oxazolone racemization pathway (Red).
Module 3: The DKP Trap – Stability & Side Reactions
User Query: "My yield drops significantly during the deprotection of this compound-OMe. Mass spec shows a mass of -32 Da vs. linear. What is this?"
Root Cause Analysis: You are forming Diketopiperazine (DKP) , a cyclic dipeptide. When the N-terminus of a dipeptide ester is deprotected (e.g., removing Boc/Fmoc), the free amine can curl back and attack the C-terminal ester carbonyl. This forms a stable 6-membered ring and cleaves the peptide from any protecting group or resin.
-
Risk Factor: this compound is prone to this because the cis-amide bond conformation is energetically accessible, though less so than Proline-containing peptides [3].
Troubleshooting Protocol: Preventing DKP
-
Avoid Methyl/Ethyl Esters: Small alkyl esters are excellent leaving groups, facilitating DKP formation.
-
Solution: Use tert-butyl esters (OtBu) or Benzyl esters (OBn) for the C-terminus. The steric bulk of a tert-butyl group effectively blocks the intramolecular attack [4].
-
-
Direct Salt Formation:
-
Do not store the free amine form of this compound-OR.
-
Protocol: If deprotecting Boc-Val-Ala-OMe with acid (HCl/TFA), isolate the product immediately as the salt form . The protonated amine (
) is non-nucleophilic and cannot trigger cyclization.
-
-
Enzymatic "Green" Synthesis (The DKP-Free Route):
Visualization: DKP Formation Mechanism
Figure 2: Mechanism of autocyclization of this compound ester into Diketopiperazine.
Module 4: Downstream Processing (Purification)
User Query: "We cannot use HPLC for our 500g batch. How do we purify this compound?"
Technical Insight: For scale-up, crystallization is mandatory. This compound dipeptides are known to form hydrophobic channels in the solid state, aiding crystallization [6].
Crystallization Protocol (LPPS Route)
-
Solvent System:
-
This compound typically crystallizes well from Methanol/Ethyl Acetate or Isopropanol/Water mixtures.
-
Procedure: Dissolve the crude protected dipeptide (e.g., Boc-Val-Ala-OBn) in a minimum volume of warm Ethyl Acetate. Add Hexane or Heptane dropwise as an antisolvent until turbidity is observed. Cool slowly to 4°C.
-
-
Impurity Rejection:
-
The D-Val isomer (diastereomer) has different solubility properties.
-
Action: If racemization occurred, perform a fractional crystallization . The L-L isomer is often less soluble than the D-L isomer in non-polar solvents, allowing the D-L impurity to remain in the mother liquor.
-
-
Solubility Management:
-
Free this compound (zwitterion) is highly soluble in water but poorly soluble in organics.
-
Tip: If isolating the free zwitterion, use Ethanol/Water precipitation. Add the aqueous peptide solution to a large excess of cold Ethanol to precipitate the salt-free peptide.
-
References
-
BenchChem. (2025).[4] A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis.Link
-
Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide.Link
-
Peptide Chemistry. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.Link
-
CSIC. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis.Link
-
PubMed. (2014). Recent advances in chemoenzymatic peptide syntheses.[5][6][7]Link
-
ResearchGate. (2025). First Steps for the Direct Purification of L-Leu-L-Leu Dipeptide through Co-Crystallization.Link
Sources
- 1. Thermolysin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Thermolysin-Catalyzed Synthesis of Peptide Amides [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Chemo Enzymatic Peptide Synthesis - CEPS - QYAOBIO [qyaobio.com]
- 6. Recent advances in chemoenzymatic peptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing storage conditions to prevent Val-Ala degradation
Technical Support Center: Val-Ala (L-Valyl-L-Alanine) Stability & Storage Optimization
The Stability Mandate: Why this compound Degrades
The Core Issue: this compound is a dipeptide.[1][2] Unlike longer peptides, dipeptides possess a unique, thermodynamically favorable degradation pathway: Cyclization into Diketopiperazines (DKPs) .
While standard peptide hydrolysis (breaking bonds) is a risk, the primary threat to this compound purity is the intramolecular nucleophilic attack of the N-terminal Valine amine onto the C-terminal Alanine carbonyl. This forms a stable, six-membered ring [Cyclo(this compound)] and releases water.
Key Risk Factors:
-
Neutral/Basic pH: Deprotonates the N-terminal amine (
), activating it as a nucleophile. -
Moisture: Facilitates molecular mobility in solid state and acts as a solvent for the reaction.
-
Temperature: Provides the activation energy for the ring closure.
Degradation Mechanism Visualization
Figure 1: The Cyclization Pathway (DKP Formation) This diagram illustrates the transition from linear this compound to the cyclic byproduct.
Caption: The base-catalyzed conversion of linear this compound to cyclic diketopiperazine (DKP).
Storage Protocols: Solid State (Lyophilized)
Objective: Immobilize the peptide chains to prevent the physical interaction required for cyclization.
Troubleshooting Guide: Solid State
| Symptom | Probable Cause | Corrective Action |
| Cake Collapse / Meltback | Storage temp > Tg' (Glass transition temp). | Store at -20°C or lower.[3][4][5] Ensure lyophilization cycle included a secondary drying step to remove bound water. |
| Clumping / Stickiness | Hygroscopicity (Moisture absorption). | Critical: Equilibrate vial to room temp before opening. Use a desiccator.[5][6][7] |
| Yellowing | Oxidation (Trace impurities). | Purge headspace with Argon or Nitrogen before sealing. |
Optimized Storage Workflow
-
Temperature: Store at -20°C for short term (<6 months) or -80°C for long term.
-
Why: Low temperature reduces the kinetic energy available for the cyclization reaction.
-
-
Container: Amber glass vials with Teflon-lined screw caps or crimp seals.
-
Avoid: Plastic tubes for long-term storage (gas permeable).
-
-
Desiccation: Store vials inside a secondary container containing silica gel or molecular sieves.
-
Self-Validating Step: Include humidity indicator cards in the secondary container. If the card turns pink/green (indicating >10% RH), re-dry the environment immediately.
-
Solution State Handling (Reconstitution)
Objective: Prevent DKP formation by maintaining the N-terminal amine in a protonated (non-nucleophilic) state.
FAQ: What is the optimal pH for this compound in solution? Answer: pH 3.0 – 5.0.
-
Mechanism: At pH < 5, the N-terminal amine exists predominantly as
. This positive charge prevents it from attacking the carbonyl carbon. -
Warning: Avoid pH > 7.[7] At neutral or basic pH, the amine becomes uncharged (
), rapidly accelerating cyclization.
Reconstitution Protocol
-
Solvent Selection: Use 10mM Acetate Buffer (pH 4.0 - 5.0) or sterile water acidified with 0.1% Formic Acid.
-
Note: this compound is relatively hydrophobic. If solubility is poor, add 5-10% Acetonitrile or DMSO (if compatible with downstream assay).
-
-
Aliquot Immediately: Never store the bulk solution at 4°C.
-
Step: Divide into single-use aliquots.
-
-
Snap Freeze: Flash freeze in liquid nitrogen to prevent "pH shift" during slow freezing (where buffer salts crystallize, potentially creating local pockets of extreme pH).
Figure 2: Solution Handling Decision Tree
Caption: Decision logic for buffer selection to minimize this compound degradation risks.
Analytical Verification (QC)
Objective: Distinguish between active this compound and the inactive Cyclo(this compound) impurity.
Standard HPLC Method: DKPs are generally more hydrophobic than their linear precursors because they lose the charged N- and C-termini.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes (Dipeptides elute early).
-
Detection: 210 nm (Peptide bond).
-
Expected Result:
-
Peak 1 (Linear this compound): Elutes earlier (more polar due to charged termini).
-
Peak 2 (Cyclo this compound): Elutes later (more hydrophobic, no termini).
-
Mass Spec Confirmation: Linear = [M+H]+; Cyclic = [M+H - 18]+.
-
References
-
Goolcharran, C., & Borchardt, R. T. (1998).[8] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[8]
-
Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem Technical Guides.
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545.
-
USP. (2023). General Chapter <1046> Cell and Gene Therapy Products (Relevant sections on Peptide Stability). United States Pharmacopeia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. biovera.com.au [biovera.com.au]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Val-Ala self-assembly experiments
Technical Support Center: Peptide Self-Assembly Division Subject: Troubleshooting Inconsistent Results in Val-Ala (VA) Self-Assembly Ticket ID: VA-SA-404 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Simple" Dipeptide Paradox
Welcome to the technical support center. You are likely here because your Valine-Alanine (this compound) experiments are behaving erratically. One day you have a robust hydrogel or clear nanotubes; the next, you have a precipitate or a clear solution that refuses to assemble.
The Reality: this compound is deceptively simple. Unlike aromatic dipeptides (like Diphenylalanine, FF) which have strong
This guide abandons generic advice to focus on the specific physicochemical failure points of aliphatic dipeptides.
Part 1: The Diagnostic Matrix
Before altering your protocol, identify your failure mode using this rapid diagnostic table.
| Symptom | Microscopic Observation | Likely Root Cause | Immediate Action |
| Macroscopic Precipitation | Amorphous white clumps, no fibril network. | "Crash" Solvation: Solvent exchange was too fast; hydrophobic collapse overtook H-bond ordering. | Switch from "dump" dilution to vapor diffusion or slow titration. |
| Phase Separation (Syneresis) | Gel contracts, expelling water. | Hydrophobic Over-stabilization: Ionic strength is too high (screening charges) or pH is near pI (5.96). | Reduce salt concentration; adjust pH away from zwitterionic point. |
| Inconsistent Gel Stiffness | Rheology ( | Thermal History: Dissolution temperature varied, affecting the "memory" of monomer clusters. | Standardize the monomerization step (e.g., HFIP pre-treat or 90°C anneal). |
| "Disappearing" Structures | Structures visible in solution (Cryo-TEM) but vanish/flatten in AFM. | Drying Artifacts: Sublimation or evaporation crushed the hollow nanotubes. | Use Cryo-TEM or lower voltage SEM; avoid high-vacuum drying if possible. |
Part 2: Troubleshooting Workflow (Visualized)
The following logic flow illustrates the decision-making process for stabilizing this compound assemblies.
Figure 1: Logic flow for diagnosing this compound self-assembly failures. Blue nodes represent verification steps; Yellow nodes are decision points based on symptoms.
Part 3: Deep Dive & FAQs
Q1: Why does my this compound form crystals in one batch and nanotubes in another, despite identical concentrations?
The Science: You are encountering the difference between Kinetic Traps and Thermodynamic Minima . this compound is an aliphatic dipeptide. Its thermodynamic ground state is often a crystalline platelet (packing efficiency). However, nanotubes or hydrogel fibers are often metastable states formed when the assembly is fast but directional.
-
The Cause: If you mix your peptide into the non-solvent (e.g., water) rapidly, you may trap the system in a nanotube morphology. If you mix slowly, or if the room temperature is slightly higher, the molecules have time to find their most stable packing: crystals.
-
The Fix (Protocol):
-
Pre-treatment: Dissolve this compound in HFIP (Hexafluoroisopropanol) first to ensure distinct monomers. Evaporate to a film.
-
Solvent Switch: Re-dissolve in the "good" solvent (e.g., Ethanol or DMSO).
-
Trigger: Add water.
-
For Nanotubes: Rapid injection of water (Kinetic control).
-
For Crystals: Vapor diffusion of water into the solution (Thermodynamic control).
-
-
Q2: I bought this compound from a new vendor, and it no longer gels. Why?
The Science: Check the Counter-ion and Chirality .
-
Counter-ions: Synthetic peptides often come as TFA (Trifluoroacetate) or HCl salts.[1] Residual TFA creates a local acidic environment (
) upon dissolution. If the new batch is a free base or has a different salt content, your final pH will shift. This compound assembly is pH-dependent; near its isoelectric point (pI), it aggregates (precipitates) rather than organizing into high-aspect-ratio fibers due to lack of repulsive forces to keep fibers separated. -
Sequence Isomerism: Ensure you have This compound , not Ala-Val . Research has shown that despite having the same composition, the sequence order drastically alters the packing geometry and solvent accessibility, leading to different morphologies (e.g., tubes vs. spheres) [1].
Q3: How do I distinguish between a "failed" aggregate and a "successful" self-assembly?
The Science: Visual inspection is insufficient. You need to probe the Internal Order . Aggregates are amorphous; assemblies have long-range order.
Validation Protocol:
-
Thioflavin T (ThT) Binding: While usually for amyloids, ThT often fluoresces when bound to the
-sheet-like channels in dipeptide tubes. A signal increase suggests ordered assembly. -
Circular Dichroism (CD):
-
Random Coil/Monomer: Negative band near 195 nm.
-
Ordered Assembly (this compound): Look for a shift or a new peak (often positive near 210-220 nm or a shifted negative peak) indicating supramolecular chirality.
-
-
FTIR: Check the Amide I region. A shift to
indicates -sheet-like hydrogen bonding characteristic of nanotubes.
Part 4: The Kinetic vs. Thermodynamic Landscape
Understanding where your experiment "sits" on the energy landscape is crucial for reproducibility.
Figure 2: The Energy Landscape of this compound. Most functional experiments aim for the green "Metastable" state (Nanotubes/Fibers). Aging or heating often pushes the system to the blue "Crystal" state.
Part 5: Summary of Key Parameters
| Parameter | Recommended Range/Setting | Why? |
| Concentration | 20 - 100 mg/mL (High) | Dipeptides have a high Critical Aggregation Concentration (CAC) compared to long peptides. |
| Solvent | HFIP (stock) | HFIP breaks pre-existing clusters; Water drives hydrophobic assembly. |
| pH | Avoids pI (5.9) precipitation; maintains zwitterionic balance for head-to-tail stacking. | |
| Temperature | High temps favor solubility (monomers); very low temps may freeze amorphous states. |
References
-
Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides Source: Langmuir (ACS Publications) URL:[Link]
-
Peptide self-assembly: thermodynamics and kinetics Source: Chemical Society Reviews (RSC) URL:[Link]
-
Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them Source: Frontiers in Molecular Biosciences (via NCBI) URL:[Link]
-
Factors affecting the physical stability of peptide self-assembly Source: Neuropeptides (Elsevier) URL:[Link]]
Sources
improving the hydrophilicity of Val-Ala containing ADCs
Ticket #VA-404: Hydrophobicity Management in Val-Ala Conjugates
Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division Context: Valine-Alanine (this compound) linkers are increasingly selected over Valine-Citrulline (Val-Cit) for their superior stability in murine plasma (avoiding Ces1C cleavage) and suitability for pyrrolobenzodiazepine (PBD) payloads. However, the inherent hydrophobicity of high-potency payloads often overrides the linker's properties, leading to aggregation, rapid hepatic clearance, and poor pharmacokinetics (PK).
Part 1: Troubleshooting & FAQs
Category A: Aggregation & Solubility
Q1: My this compound-PBD ADC precipitates immediately upon conjugation, even at 10% organic solvent. How do I stabilize the colloid?
Diagnosis: This is a classic "hydrophobic collapse." The this compound dipeptide, while less hydrophobic than Val-Cit, lacks sufficient polarity to mask a super-hydrophobic payload like a PBD dimer or tubulysin at high DAR (Drug-to-Antibody Ratio).
Technical Solution: You must transition from a "Linear" to a "Parallel" (Pendant) hydrophilicity architecture.
-
The Fix: Incorporate a PEG side-chain (PEG8 to PEG12) or a Polysarcosine (pSar) tail attached to the linker backbone (often at the PABC or a modified Lysine residue) rather than in-line with the payload.
-
Why it works: In a linear configuration (mAb-PEG-Linker-Payload), the hydrophobic payload remains exposed at the terminus. In a pendant configuration, the hydrophilic polymer folds back to "mask" the hydrophobic payload, effectively shielding it from solvent interactions that drive aggregation.
-
Reference Protocol: See Lyon et al. regarding "hydrophobicity masking" strategies [1].
Q2: I added a PEG24 spacer to the N-terminus of this compound, but now my aggregation is worse. Why?
Diagnosis: This is likely due to PEG-mediated depletion attraction or unfavorable steric folding. Long linear PEGs can sometimes induce aggregation through entropic mechanisms or by failing to shield the specific hydrophobic patch of the payload.
Technical Solution:
-
Shorten the PEG: Switch to discrete PEG units (dPEG4 or dPEG8).
-
Switch Modality: Replace neutral PEG with charged moieties. Introduce a Sulfonic Acid or Glutamic Acid residue adjacent to the this compound.
-
Mechanism: Negative charges (sulfonates) provide electrostatic repulsion (Zeta potential shift) which is often more effective than steric repulsion (PEG) for preventing protein aggregation.
Category B: Cleavage & Biological Activity[1][2][3][4][5][6][7][8][9][10]
Q3: We improved solubility with a pendant PEG, but Cathepsin B cleavage rates dropped by 60%. How do we restore kinetics?
Diagnosis: Steric Hindrance. You likely placed the PEG attachment point too close to the P1/P2 positions (the this compound scissile bond). Cathepsin B requires access to the amide bond.
Technical Solution:
-
Spacer Insertion: Insert a self-immolative spacer (PABC/PAB) between the this compound and the payload, and attach the PEG to the spacer, not the dipeptide.
-
Orientation: Ensure the PEG is attached via a branch point that points away from the enzyme active site pocket.
-
Alternative: Use a "Glucuronide-capped" linker if Cathepsin B access remains blocked; however, for this compound specifically, moving the hydrophilic group to the maleimide end (farther from the cleavage site) is the standard fix.
Category C: Pharmacokinetics (PK)
Q4: My this compound ADC is stable in vitro but clears rapidly in mice (t1/2 < 2 days). Is the linker unstable?
Diagnosis: Likely not chemical instability. This compound is highly stable in mouse plasma.[1] The issue is likely Non-Specific Clearance driven by hydrophobicity. The liver (Kupffer cells) and RES system actively scavenge hydrophobic ADCs.
Technical Solution:
-
Charge Modulation: The surface hydrophobicity of the ADC is too high. Modify the linker to include a permanently charged group (e.g., a quaternary ammonium or sulfonate).
-
Data Validation: Run a Hydrophobic Interaction Chromatography (HIC) profile. If your ADC elutes significantly later than the unconjugated antibody, you must engineer more polarity into the linker-payload, not just the linker.
Part 2: Engineering Decision Frameworks
Visualizing the Hydrophilicity Strategy
The following diagram illustrates the decision logic for selecting the correct modification based on your specific failure mode.
Caption: Decision tree for troubleshooting this compound ADC instability. Blue nodes represent diagnostic questions; Green nodes represent engineering solutions.
Part 3: Experimental Protocols
Protocol 1: Optimized Conjugation for Hydrophobic Payloads
Standard aqueous conjugation often fails with this compound-PBDs. This protocol utilizes a co-solvent strategy with specific purification steps to remove "micro-aggregates."
Reagents:
-
mAb (5-10 mg/mL in PBS, pH 7.2)
-
TCEP (Reduction agent)
-
Linker-Payload (10 mM in DMSO)
-
DMA (Dimethylacetamide) or Propylene Glycol (Alternative co-solvent)
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1. Reduction | Reduce mAb with TCEP (2.5 - 3.0 eq) at 37°C for 90 min. | Targeted interchain disulfide reduction. |
| 2. Solvent Prep | Add DMA to the mAb solution before the payload. Final organic % should be 10-15%. | Critical: Pre-conditioning the mAb with solvent prevents shock precipitation when the hydrophobic payload is added. |
| 3. Conjugation | Add this compound-Payload (4-6 eq) rapidly while vortexing. Incubate 60 min at 4°C. | Low temperature reduces the kinetics of hydrophobic aggregation (Arrhenius effect) while maintaining conjugation rates. |
| 4. Quenching | Add N-acetyl cysteine (20 eq). | Caps unreacted maleimides to prevent cross-linking. |
| 5. Purification | Do not use Dialysis. Use CHT (Ceramic Hydroxyapatite) or HIC. | Dialysis is too slow and promotes aggregation. CHT actively separates aggregates from monomeric ADC. |
Protocol 2: Comparative Hydrophobicity Analysis (HIC)
To validate if your linker modifications (PEG/Sulfonate) actually improved the hydrophilicity.
-
Column: TSKgel Butyl-NPR (Non-porous resin for fast separation).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Interpretation:
-
Retention Time (RT): The shift in RT between the unconjugated mAb and the ADC is the "Hydrophobicity Index."
-
Goal: A successful hydrophilic this compound engineering (e.g., adding PEG8) should shift the ADC peak left (closer to the mAb) compared to the unmodified this compound ADC.
-
Part 4: Mechanism of Action (Visualized)
The following diagram illustrates the "Masking" effect of pendant hydrophilic groups on the this compound linker system.
Caption: Structural schematic showing how a pendant PEG chain (Green) wraps to shield the hydrophobic payload (Red) without blocking the Cathepsin B cleavage site (Yellow).
References
-
Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology, 33(7), 733-735.
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[2] Nature Biotechnology, 30(2), 184-189.
-
Levengood, M. R., et al. (2017). "Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody-Drug Conjugates." Angewandte Chemie International Edition, 56(3), 733-737.
-
Alouane, A., et al. (2015). "Self-immolative spacers: Kinetic aspects, structure-property relationships, and applications." Angewandte Chemie, 54(26), 7492-7509.
-
Strop, P., et al. (2013). "Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates." Chemistry & Biology, 20(2), 161-167.
Sources
Validation & Comparative
Comparative Guide: Val-Ala vs. Ala-Val Self-Assembly Properties
This guide provides an objective, technical comparison of the self-assembly properties of Val-Ala (Valine-Alanine) and Ala-Val (Alanine-Valine). It is designed for researchers in peptide nanotechnology and drug delivery.
Executive Summary
While This compound (VA) and Ala-Val (AV) are sequence isomers with identical molecular weights (188.23 g/mol ), their self-assembly behaviors are distinct due to the spatial arrangement of their side chains relative to the peptide backbone.
-
This compound (VA): Exhibits high structural order.[1] It self-assembles into diverse, crystalline morphologies (square plates, wires) in organic solvents and forms tight, narrow hydrophobic channels (pore size ~2 Å) in the solid state. It is a preferred sequence in Antibody-Drug Conjugate (ADC) linkers due to reduced aggregation propensity.[2]
-
Ala-Val (AV): Exhibits lower morphological order in solution, often forming irregular rods or films. However, in the solid state, it forms isostructural hexagonal crystals with significantly larger open pores (>5 Å) compared to VA, making it potentially more interesting for gas storage or separation applications.
Physicochemical & Structural Comparison
The fundamental difference lies in the packing geometry . Although both crystallize in the same space group, the sequence determines the internal pore diameter and the stability of the supramolecular architecture in solution.
Table 1: Structural & Physical Properties
| Feature | This compound (VA) | Ala-Val (AV) | Significance |
| Crystal System | Hexagonal | Hexagonal | Isostructural packing in solid state. |
| Space Group | P6₁ | P6₁ | Both form helical channels. |
| Channel/Pore Diameter | ~2 Å (Narrow) | > 5 Å (Wide) | AV forms more porous materials despite identical composition. |
| Solvent-Mediated Morphology | Ordered: Square plates, wires, ribbons. | Disordered/Simple: Irregular rods, films. | VA has superior "lock-and-key" stacking with solvents like pyridine. |
| Hydrophobicity (Linker Context) | Lower aggregation propensity than Val-Cit.[2][3] | Higher tendency for irregular aggregation. | VA is the industry standard for cleavable ADC linkers. |
| Chirality of Channel | Right-handed helix | Right-handed helix | Dictated by L-amino acid chirality. |
Solvent-Dependent Morphological Diversity
Experimental data from Langmuir (Erdogan et al., 2015) highlights that VA is morphologically versatile, whereas AV is morphologically restricted. This is attributed to the specific H-bonding networks formed between the dipeptide and the solvent.
Mechanism of Assembly
-
This compound: The bulky Valine at the N-terminus and Alanine at the C-terminus allow for a "head-to-tail" stacking that accommodates solvent molecules (like pyridine) into a crystalline lattice, driving the formation of macroscopic square plates .
-
Ala-Val: When the sequence is reversed, the steric bulk of Valine at the C-terminus disrupts this specific solvent intercalation. The H-bonding network is less cooperative, leading to irregular rods or amorphous films rather than defined crystals.
Figure 1: Self-Assembly Pathway & Solvent Influence
Caption: Sequence-dependent assembly pathways. VA leverages solvent interactions for ordered crystallization, while AV suffers steric disruption leading to irregular structures.
Solid-State Porosity: The "Inverse" Effect
While VA is more ordered in solution, AV forms a more open structure in the dry crystalline state. This is critical for applications involving gas storage or small molecule separation.
-
The Phenomenon: In the P6₁ helical stack, the side chains project into the channel.
-
In VA , the isopropyl group of Valine and methyl group of Alanine pack in a way that constricts the channel (Diameter ~2 Å).
-
In AV , the packing rotation places the side chains such that the channel remains open (Diameter >5 Å).
-
-
Implication: AV crystals can host larger guest molecules (e.g., water, methanol) than VA crystals.
Application Focus: Antibody-Drug Conjugates (ADCs)
In drug development, This compound is a critical dipeptide linker, often compared to Val-Cit (Valine-Citrulline).[2]
-
Why VA?
-
Aggregation: VA linkers show significantly less aggregation at high Drug-to-Antibody Ratios (DAR ~7.[2][]4) compared to Val-Cit.[3]
-
Hydrophobicity: Despite Valine being hydrophobic, the VA dipeptide unit is sufficiently compact to prevent the "sticky" hydrophobic collapse seen with other linkers.
-
Cleavage: Efficiently cleaved by lysosomal Cathepsin B, ensuring rapid drug release inside the tumor cell.
-
Experimental Protocols
Protocol A: Solvent-Mediated Morphological Control (VA vs. AV)
Source: Adapted from Erdogan et al., Langmuir 2015.
Objective: To observe the formation of square plates (VA) vs. irregular rods (AV).
-
Preparation:
-
Weigh 2 mg of this compound and 2 mg of Ala-Val into separate glass vials.
-
Add 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to each vial to dissolve the peptides completely (Stock Solution).
-
-
Solvent Switch:
-
Aliquot 10 µL of the stock solution onto a clean glass cover slip or silicon wafer.
-
Immediately add 100 µL of Pyridine (or 2-Propanol) to the droplet.
-
-
Incubation:
-
Cover loosely to allow slow evaporation at Room Temperature (25°C) for 24 hours.
-
-
Characterization:
-
Optical Microscopy: Observe directly. VA should show distinct square/rectangular plates. AV will show ill-defined aggregates.
-
SEM: Coat samples with gold (5 nm) and image at 5-10 kV.
-
Protocol B: Porous Crystal Growth
Source: Adapted from Gorbitz, Acta Cryst. 2000 & Soldatov, J. Phys. Chem. 2006.[1]
Objective: To grow crystals for porosity analysis (XRD/Gas Sorption).
-
Dissolution: Dissolve the dipeptide (VA or AV) in distilled water at 60°C to create a saturated solution (~50 mg/mL).
-
Anti-solvent Diffusion:
-
Place the aqueous solution in a small inner vial.
-
Place the inner vial inside a larger jar containing 2-Propanol or Acetone .
-
Seal the outer jar.
-
-
Crystallization:
-
Allow vapor diffusion for 3-7 days at 20°C.
-
VA Result: Hexagonal needles/prisms (narrow pore).
-
AV Result: Hexagonal needles (wide pore).
-
-
Activation:
-
To access the pores, heat crystals to 80°C under vacuum (10⁻³ Torr) for 12 hours to remove solvated water/alcohol.
-
References
-
Erdogan, H., et al. (2015).[5] Morphological Versatility in the Self-Assembly of this compound and Ala-Val Dipeptides. Langmuir, 31(26), 7337–7345. Link
-
Görbitz, C. H. (2006). Micropores in crystalline dipeptides as seen from the crystal structure, He pycnometry, and 129Xe NMR spectroscopy. Journal of Physical Chemistry B, 110(26), 13058–13063. Link
-
BenchChem. (2025).[2] this compound vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Link
-
Soldatov, D. V., et al. (2008).[6][7] Crystal structure of the co-crystal Ala-Val[1] · Ala · H2O: A layered inclusion compound.[6][7] Journal of Structural Chemistry, 49, 132–137. Link
Sources
- 1. Micropores in crystalline dipeptides as seen from the crystal structure, He pycnometry, and 129Xe NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sibran.ru [sibran.ru]
- 7. semanticscholar.org [semanticscholar.org]
Comparative Analysis of Val-Ala and Other Dipeptide Linkers in ADCs
Executive Summary
The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by its linker chemistry. Linkers must perform a dual mandate: remain completely stable in systemic circulation and rapidly release the cytotoxic payload upon internalization into the target tumor cell. While the Valine-Citrulline (Val-Cit) dipeptide has historically been the gold standard for cleavable linkers, the Valine-Alanine (Val-Ala) dipeptide has emerged as a structurally superior alternative for highly hydrophobic payloads. This guide provides an objective, data-driven comparison of this compound, Val-Cit, and emerging tetrapeptide linkers, equipping drug development professionals with the mechanistic insights required for rational ADC design.
Mechanistic Grounding: The Dipeptide Cleavage Pathway
Dipeptide linkers exploit the differential protease expression between the extracellular environment and the lysosome. The mechanism relies on a P1-P2 amino acid sequence recognized by lysosomal proteases, primarily Cathepsin B[1]. The P1 position typically utilizes a hydrophilic residue (Citrulline or Alanine) to direct enzymatic recognition, while the P2 position utilizes a lipophilic residue (Valine) to impart plasma stability[1]. Upon Cathepsin B-mediated proteolysis, a self-immolative spacer—most commonly para-aminobenzyl carbamate (PABC)—undergoes a spontaneous 1,6-elimination cascade to release the fully active, unmodified cytotoxic payload[2].
Fig 1. ADC internalization and lysosomal dipeptide linker cleavage pathway.
Comparative Performance: this compound vs. Val-Cit
Hydrophobicity and High-DAR Aggregation
The most critical physicochemical differentiator between this compound and Val-Cit is their relative hydrophobicity[2]. Payloads such as pyrrolobenzodiazepine (PBD) dimers are highly lipophilic. When conjugated using the relatively hydrophobic Val-Cit linker, the resulting ADC is prone to severe aggregation and precipitation, particularly at Drug-to-Antibody Ratios (DAR) greater than 4[3].
Causality: Aggregation occurs because the combined hydrophobicity of the Val-Cit motif and the payload forces the partial unfolding of the monoclonal antibody to shield hydrophobic patches from the aqueous environment. This compound is significantly less hydrophobic than Val-Cit[4]. This subtle structural shift allows this compound linkers to achieve a DAR of up to 7.4 with less than 10% aggregation, making it the linker of choice for lipophilic payloads (e.g., Loncastuximab tesirine)[3].
Enzymatic Cleavage Kinetics and Systemic Stability
In isolated Cathepsin B assays, Val-Cit is cleaved at approximately twice the rate of this compound[5]. However, this in vitro kinetic difference does not translate to a loss of in vivo efficacy. The lysosomal environment contains a dense cocktail of proteases, and the cleavage rate of this compound is highly sufficient to achieve threshold cytotoxic concentrations within the target cell[6].
Both linkers exhibit excellent stability in human plasma[2]. However, Val-Cit is susceptible to premature cleavage by human neutrophil elastase (hNE), an extracellular enzyme that can lead to off-target toxicity[2]. Furthermore, in murine models, Val-Cit is readily cleaved by extracellular carboxylesterase 1C (Ces1C), which can artificially complicate preclinical pharmacokinetic evaluations[2]. This compound demonstrates a stability advantage in these specific contexts[2].
Quantitative Data Summary
| Parameter | This compound (Valine-Alanine) | Val-Cit (Valine-Citrulline) | Gly-Gly-Phe-Gly (Tetrapeptide) |
| Hydrophobicity | Low[3] | High[3] | Very Low |
| Max Achievable DAR (Lipophilic Payloads) | Up to 7.4 (<10% aggregation)[4] | Generally < 4 (Prone to aggregation)[4] | Up to 7.7 (e.g., Enhertu)[4] |
| Cathepsin B Cleavage Rate | Moderate (Sufficient for efficacy)[5] | Fast (Reference standard)[5] | Moderate to Fast[7] |
| Plasma Stability (Human) | Highly Stable[2] | Stable (Susceptible to Neutrophil Elastase)[2] | Highly Stable[4] |
| Clinical Example | Loncastuximab tesirine (PBD)[3] | Brentuximab vedotin (MMAE)[8] | Trastuzumab deruxtecan (DXd)[4] |
Self-Validating Experimental Methodologies
Protocol 1: In Vitro Cathepsin B Cleavage Kinetics Assay
To objectively compare linker cleavage rates, a sub-cellular or isolated enzyme assay is required. Using human liver lysosomes (which contain the full enzymatic cocktail) better mimics the intracellular environment than isolated Cathepsin B alone[7].
Self-Validation System: A non-cleavable linker ADC (e.g., Mafodotin) must be included as a negative control to validate that payload release is strictly enzyme-mediated, while a 0-minute timepoint serves as the baseline control[7].
Fig 2. Experimental workflow for in vitro Cathepsin B cleavage kinetics assay.
Step-by-Step Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in sodium acetate buffer (pH 5.0, 1 mM DTT). Causality: This mimics the acidic, reducing environment of the lysosome required for optimal cysteine protease activity.
-
Enzyme Activation: Pre-incubate human lysosomal extract at 37°C for 15 minutes to ensure maximal enzymatic activity.
-
Incubation & Sampling: Mix the ADC with the enzyme. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins).
-
Quenching: Immediately add an equal volume of ice-cold acetonitrile containing a specific Cathepsin B inhibitor (e.g., E-64). Causality: This instantly denatures the enzyme and halts proteolysis, preventing artifactual cleavage during sample preparation for mass spectrometry.
-
Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the release of the free payload[5].
Protocol 2: SEC-HPLC Aggregation Analysis for High-DAR ADCs
Size-Exclusion Chromatography (SEC) is critical for evaluating the structural integrity of ADCs formulated with hydrophobic linkers.
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate a standard SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of 50 mM sodium phosphate, 300 mM NaCl, pH 7.0. Causality: The high salt concentration suppresses secondary electrostatic interactions between the hydrophobic ADC and the stationary phase, ensuring separation is purely size-based.
-
Sample Injection: Inject 20 µg of the intact ADC. Include the unconjugated monoclonal antibody (mAb) as a reference standard to validate the monomeric baseline.
-
Detection & Quantification: Monitor absorbance at 280 nm. High Molecular Weight (HMW) species eluting before the main monomer peak represent aggregates.
-
Validation: Compare the aggregation percentage of a Val-Cit ADC versus a this compound ADC at matched DARs. A successful this compound formulation should yield <10% HMW species even at DARs exceeding 6.0[4].
References
-
Creative Biolabs. "ADC Panoramic Overview-Linker".[Link]
-
MDPI. "The Chemistry Behind ADCs".[Link]
-
ACS Publications. "Recent Advances in Peptide Linkers for Antibody-Drug Conjugates".[Link]
-
Sterling Pharma Solutions. "Stability of ADC linker payloads in sub-cellular fractions".[Link]
-
National Institutes of Health (PMC). "Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide".[Link]
-
ACS Publications. "Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers".[Link]
Sources
- 1. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. The Chemistry Behind ADCs [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Cathepsin B Cleavage of Val-Ala: A Comparative Guide for ADC Linker Development
The selection of a cleavable linker is a critical determinant of the therapeutic index of an Antibody-Drug Conjugate (ADC). Among dipeptide-based linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) dominate the clinical landscape[1][2]. Both are designed to be selectively cleaved by lysosomal proteases—primarily Cathepsin B (CatB)—following target-mediated internalization[1].
However, as payload hydrophobicity increases (e.g., with pyrrolobenzodiazepine [PBD] dimers), the physicochemical limitations of Val-Cit become apparent, driving a shift toward this compound[2][3]. This guide provides an objective, data-driven comparison of this compound against Val-Cit and outlines a self-validating experimental framework to definitively prove the specificity of CatB-mediated this compound cleavage.
Mechanistic Rationale: Why this compound?
The primary mechanism of action for both Val-Cit and this compound relies on exploiting the high concentration of Cathepsin B in the lysosome of tumor cells[1]. Cathepsin B is a cysteine protease that recognizes the dipeptide sequence, cleaving the amide bond between the P1 amino acid and the self-immolative spacer (typically p-aminobenzyl carbamate, PABC)[2]. This initiates a 1,6-elimination cascade that releases the unmodified cytotoxic payload[4].
Lysosomal processing pathway of this compound based ADCs leading to payload release.
While Val-Cit is the historical gold standard, its high hydrophobicity causes severe aggregation when conjugated to lipophilic payloads at high Drug-to-Antibody Ratios (DAR)[1][2]. This compound, being significantly less hydrophobic, mitigates this issue.
Comparative Performance Analysis
The following table synthesizes the experimental performance differences between this compound and Val-Cit linkers[1][2][4][5]:
| Performance Metric | This compound (VA) | Val-Cit (VC) | Causality / Scientific Context |
| Hydrophobicity | Lower | Higher | Alanine lacks the polar but bulky urea group of Citrulline, altering the overall hydration sphere[2]. |
| Max Achievable DAR | Up to 7.4 (<10% aggregation) | Limited to 3–4 | Lower hydrophobicity prevents payload-driven precipitation during bioconjugation[2][4]. |
| CatB Cleavage Rate | Slower (~50% of VC rate) | Faster | Val-Cit is a more optimized fit for the CatB active site cleft[4]. |
| Mouse Plasma Half-Life | ~23.0 hours | ~11.2 hours | This compound exhibits higher resistance to extracellular murine carboxylesterases[4][5]. |
| Off-Target Cleavage | Low Risk | Susceptible to Neutrophil Elastase | Neutrophil Elastase can prematurely cleave the Val-Cit bond in systemic circulation[1][5]. |
Validating Specificity: The Experimental Logic
Proving that this compound is cleaved specifically by Cathepsin B—and not by spontaneous hydrolysis or off-target proteases—requires a self-validating experimental design.
To establish absolute causality, the assay must utilize CA-074 , a highly potent, irreversible, and cell-permeable epoxide inhibitor[6][7]. Unlike broad-spectrum protease inhibitors, CA-074 achieves extreme specificity for Cathepsin B by anchoring its C-terminal proline into the unique "occluding loop" of the CatB active site, a structural feature absent in other cathepsins (like CatL or CatS)[8][9]. If cleavage is completely abrogated by CA-074, the system validates that CatB is the sole mediator of the reaction[6].
Self-validating experimental workflow for confirming Cathepsin B specificity.
Step-by-Step Methodology: Cathepsin B Specificity Assay
This protocol utilizes LC-MS/MS to monitor the cleavage of an intact this compound-PABC-Payload construct. It is engineered to be self-validating by controlling for enzyme activation state, pH dependency, and inhibitor specificity.
Phase 1: Reagent and Enzyme Preparation
Causality Note: Cathepsin B is a cysteine protease. Its active-site cysteine (Cys29) must be maintained in a reduced state for catalytic activity. Metal ions can rapidly oxidize this residue.
-
Prepare Assay Buffer: Formulate 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5. The acidic pH mimics the lysosomal environment, while EDTA prevents metal-catalyzed oxidation of the enzyme[6].
-
Prepare Reducing Agent: Dissolve Dithiothreitol (DTT) to a 5 mM final concentration in the assay buffer immediately before use.
-
Enzyme Activation: Incubate recombinant human Cathepsin B (1 U/mL final concentration) in the DTT-supplemented assay buffer for 15 minutes at 37°C to fully reduce the active site.
Phase 2: Self-Validating Reaction Setup
Set up the following reaction arms in parallel to ensure internal validation:
-
Arm A (Negative Control): Assay buffer + 50 µM this compound Substrate. (Validates that the linker is stable at lysosomal pH without enzymes).
-
Arm B (Positive Control): Activated CatB + 50 µM this compound Substrate. (Validates baseline cleavage kinetics).
-
Arm C (Specificity Control): Pre-incubate Activated CatB with 10 µM CA-074 for 30 minutes at 37°C to allow irreversible alkylation of the occluding loop[6][8]. Then, add 50 µM this compound Substrate. (Validates that cleavage is strictly CatB-dependent).
-
Arm D (Selectivity Control): Recombinant Human Neutrophil Elastase (pH 7.4 buffer) + 50 µM this compound Substrate. (Validates resistance to systemic off-target cleavage).
Phase 3: Execution and Quantification
-
Incubation: Incubate all arms at 37°C.
-
Sampling: Extract 50 µL aliquots at defined time points (0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately quench each aliquot by adding it to 100 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality Note: The organic solvent denatures the protease, halting the reaction, while the acidic pH stabilizes the released payload for mass spectrometry.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the disappearance of the parent mass (Intact Linker-Payload) and the appearance of the daughter mass (Free Payload).
Data Interpretation: A successfully validated this compound linker will show rapid payload release in Arm B, zero release in Arm A and Arm C, and minimal/zero release in Arm D.
Conclusion
While Val-Cit remains a staple in ADC design, this compound provides a critical structural advantage for highly lipophilic payloads by preventing aggregation and enabling higher DARs[2][4]. Validating its cleavage requires rigorous, self-validating biochemical assays. By leveraging the unique structural biology of Cathepsin B's occluding loop through the use of the CA-074 inhibitor[8], researchers can definitively prove that payload release is driven by target-specific lysosomal degradation rather than systemic instability.
References
-
Creative Biolabs. "ADC Panoramic Overview-Linker." Available at: [Link]
-
MDPI Pharmaceuticals. "The Chemistry Behind ADCs." Available at: [Link]
-
Chemical Society Reviews (David Spring's Group). "Cleavable linkers in antibody–drug conjugates." Available at: [Link]
-
ACS Biochemistry. "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range." Available at:[Link]
-
ACS Journal of Medicinal Chemistry. "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." Available at:[Link]
-
Journal of Biological Chemistry (PMC). "Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni." Available at: [Link]
-
NIH PMC. "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." Available at:[Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. "Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors." Available at: [Link]
-
Infection and Immunity (PMC). "CA-074Me Protection against Anthrax Lethal Toxin." Available at: [Link]
Sources
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- 2. The Chemistry Behind ADCs [mdpi.com]
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- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hzdr.de [hzdr.de]
head-to-head comparison of Val-Ala and Val-Cit ADC efficacy in vivo
The structural design of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. It dictates the delicate balance between systemic stability in circulation and the rapid, targeted release of the cytotoxic payload within the tumor microenvironment. Among protease-cleavable dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) have emerged as the foundational gold standards.
However, selecting between these two is not a matter of arbitrary preference. As drug development pivots toward highly hydrophobic payloads and complex non-internalizing targeting mechanisms, understanding the mechanistic causality behind their in vivo performance is paramount for successful clinical translation.
The Dipeptide Paradigm: Structural Causality and Cleavage Dynamics
Both Val-Cit and this compound linkers are engineered to exploit the lysosomal degradation pathway. Upon endocytosis of the ADC, the acidic environment of the lysosome activates Cathepsin B, a cysteine protease frequently overexpressed in neoplastic cells. Cathepsin B recognizes the dipeptide motif and cleaves the amide bond, triggering the self-immolation of a spacer—typically p-aminobenzyl carbamate (PABC)—to release the unmodified, active payload.
While Val-Cit is cleaved by Cathepsin B at approximately twice the rate of this compound, this kinetic advantage does not automatically translate to superior in vivo efficacy. The structural inclusion of alanine in this compound, which lacks the polar but bulky urea group found in citrulline, profoundly alters the linker's physicochemical behavior and its susceptibility to off-target enzymes [1].
Cathepsin B-mediated intracellular payload release pathway for dipeptide ADCs.
Physicochemical Dynamics: Aggregation and Payload Compatibility
The dominant failure mode for high Drug-to-Antibody Ratio (DAR) ADCs is intermolecular aggregation, which leads to rapid clearance by the reticuloendothelial system (RES) and severe hepatotoxicity.
When conjugating highly lipophilic payloads—such as pyrrolobenzodiazepine (PBD) dimers—the inherent hydrophobicity of the Val-Cit linker exacerbates the overall hydrophobicity of the complex. This limits the achievable DAR to typically ≤4. Conversely, the lower hydrophobicity of the this compound linker mitigates this effect. Experimental data demonstrates that this compound allows for the formulation of ADCs with a DAR of up to 7.4 while maintaining aggregation levels below 10% [1]. This causality explains why Val-Cit remains the standard for moderately hydrophobic payloads like Monomethyl Auristatin E (MMAE), whereas this compound is the linker of choice for PBD dimers (e.g., in loncastuximab tesirine).
In Vivo Efficacy: The Murine Translation Conundrum
Evaluating the in vivo efficacy of Val-Cit ADCs in standard murine xenograft models presents a significant translational artifact. Mouse plasma contains high levels of carboxylesterase 1C (Ces1C) , an enzyme that aggressively and prematurely cleaves the Val-Cit motif in systemic circulation [2].
Because human plasma lacks an equivalent to Ces1C, the poor pharmacokinetic (PK) profile and depressed efficacy of Val-Cit ADCs in mice do not accurately reflect their clinical potential. This compound linkers exhibit marked resistance to mouse Ces1C. Consequently, in head-to-head murine studies, this compound ADCs consistently demonstrate superior tumor growth inhibition and a wider therapeutic window simply because the ADC remains intact long enough to reach the tumor site [2, 3]. Furthermore, recent studies indicate that Val-Cit is susceptible to off-target cleavage by human neutrophil elastase (hNE), a vulnerability significantly reduced in this compound constructs [3].
Quantitative Head-to-Head Data Synthesis
The following tables synthesize preclinical data comparing the performance metrics of Val-Cit and this compound linkers to guide rational ADC design.
Table 1: Physicochemical and Biological Properties
| Feature | Val-Cit Linker | This compound Linker | Causality / Impact |
| Hydrophobicity | Higher | Lower | This compound prevents hydrophobic collapse when paired with lipophilic payloads. |
| Aggregation at High DAR | Prone (>10% at DAR 4+) | Resistant (<10% at DAR 7.4) | This compound enables higher drug loading without triggering RES clearance. |
| Cathepsin B Cleavage Rate | Faster | Slower (~50% of Val-Cit) | Val-Cit provides rapid intracellular payload burst; this compound provides sustained release. |
| Payload Compatibility | MMAE, MMAF | PBD dimers, highly lipophilic drugs | Linker selection must be structurally matched to payload polarity. |
Table 2: In Vivo Efficacy and Pharmacokinetic Metrics
| Metric | Val-Cit Linker | This compound Linker | Experimental Observation |
| Human Plasma Stability | High | High | Both are highly stable in clinical settings. |
| Mouse Plasma Stability | Low (Cleaved by Ces1C) | Moderate-High (Ces1C resistant) | This compound provides more accurate efficacy readouts in wild-type mice. |
| Off-Target Cleavage | Susceptible to hNE | Highly resistant to hNE | This compound reduces off-target systemic toxicity. |
| Preclinical MTD (Murine) | ~2.5 mg/kg | ~10.0 mg/kg | This compound exhibits a superior therapeutic index in preclinical models. |
Self-Validating Experimental Methodology for In Vivo Profiling
To objectively compare this compound and Val-Cit linkers, researchers must employ a self-validating experimental system. If an ADC fails to inhibit tumor growth in vivo, the protocol must intrinsically reveal whether the failure was due to poor tumor penetration, target down-regulation, or premature linker cleavage in plasma.
Step 1: ADC Formulation and Quality Control
-
Conjugate the payload (e.g., MMAE) to the mAb via Val-Cit and this compound linkers targeting a DAR of 4.0.
-
Validate the DAR and monomeric purity using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC-HPLC). Requirement: Aggregation must be <5% prior to dosing to prevent artifactual RES clearance.
Step 2: In Vitro Plasma Stability Profiling (The Validation Key)
-
Incubate both ADCs in wild-type mouse plasma, Ces1C-knockout mouse plasma, and human plasma at 37°C for 96 hours.
-
Quantify the release of free payload at 12-hour intervals using LC-MS/MS. This step validates whether subsequent in vivo PK drops are due to enzymatic cleavage (Ces1C) or natural antibody clearance.
Step 3: Murine Xenograft Implantation and Dosing
-
Inoculate immunocompromised mice (e.g., BALB/c nude) subcutaneously with target-expressing tumor cells (e.g., HER2+ NCI-N87).
-
Once tumors reach ~150 mm³, randomize into cohorts (n=8).
-
Administer a single intravenous (IV) dose of the ADCs at 3 mg/kg.
Step 4: PK/PD and Efficacy Readout
-
Draw blood via the tail vein at 1h, 24h, 72h, and 168h post-dose. Analyze total antibody (ELISA) and intact ADC (LC-MS/MS) to plot the PK decay curve.
-
Measure tumor volumes bi-weekly using digital calipers (
). -
Causality Check: If the Val-Cit ADC shows poor efficacy but the LC-MS/MS data shows a rapid divergence between total antibody and intact ADC in wild-type mice, the failure is attributed to Ces1C cleavage, not poor target engagement.
Self-validating in vivo experimental workflow for assessing ADC linker efficacy.
Strategic Recommendations for Linker Selection
The choice between Val-Cit and this compound should be driven by payload hydrophobicity and the intended preclinical validation model. For standard payloads like MMAE, Val-Cit remains a highly effective, clinically validated choice, provided that researchers account for Ces1C-mediated degradation by utilizing Ces1C-knockout murine models during in vivo testing. However, for next-generation ADCs utilizing highly lipophilic payloads (PBDs), aiming for high DARs, or targeting non-internalizing antigens [4], this compound provides a distinct physicochemical advantage, ensuring superior stability, lower aggregation, and highly reliable in vivo efficacy readouts.
References
-
Chemical Society Reviews (RSC Publishing). "Non-internalising antibody–drug conjugates." Chem. Soc. Rev., 2022.[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." J. Med. Chem., 2024.[Link]
-
National Institutes of Health (PMC). "Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates." NIH PubMed Central, 2022.[Link]
Assessing the Bystander Effect of ADCs with Val-Ala Linkers: A Comparative Technical Guide
Introduction: The Hydrophobicity-Release Paradox
In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is the control switch for therapeutic efficacy. While the industry standard Valine-Citrulline (Val-Cit) linker has served well for auristatins (e.g., MMAE), it often fails when paired with highly hydrophobic payloads like Pyrrolobenzodiazepine (PBD) dimers. The resulting conjugates frequently suffer from aggregation, poor pharmacokinetics, and limited Drug-to-Antibody Ratios (DAR).
The Valine-Alanine (Val-Ala) linker has emerged as the superior alternative for these hydrophobic payloads.[1] It offers a critical dual advantage: it maintains the protease-cleavability required for the bystander effect while significantly reducing the hydrophobicity of the ADC species compared to Val-Cit.
This guide provides a technical roadmap for assessing the bystander competency of this compound ADCs, contrasting them with non-cleavable alternatives, and detailing the protocols necessary to validate their mechanism of action.
Mechanistic Basis of the Bystander Effect[2]
To validate a this compound ADC, one must first understand the causality of the bystander effect. It is not a random occurrence but a sequence of physicochemical events.
-
Internalization: The ADC binds the target antigen and is endocytosed.[2]
-
Lysosomal Processing: The this compound dipeptide is a substrate for lysosomal proteases, specifically Cathepsin B .[3]
-
Cleavage & Release: Unlike non-cleavable linkers (e.g., SMCC) which degrade to release a charged amino-acid-linker-payload adduct (e.g., Lys-SMCC-DM1), this compound cleavage facilitates the release of the free, neutral payload (or a aniline-containing precursor that spontaneously decomposes).
-
Diffusion: The neutral payload is membrane-permeable. It diffuses out of the target cell (Antigen+) and enters neighboring cells (Antigen-), inducing apoptosis in the heterogeneous tumor mass.[4]
Visualization: The this compound Bystander Cascade
Figure 1: Mechanistic pathway of this compound linker cleavage and subsequent bystander killing. Note the critical requirement for the payload to cross the membrane, which is enabled by the precise cleavage of the this compound peptide.
Comparative Analysis: this compound vs. Alternatives
When selecting a linker strategy, it is vital to weigh the "Bystander Potential" against "Systemic Stability."
Table 1: Linker Performance Matrix
| Feature | This compound (Cleavable) | Val-Cit (Cleavable) | SMCC / mc (Non-Cleavable) |
| Primary Payload Class | Hydrophobic (PBDs, Anthracyclines) | Auristatins (MMAE) | Maytansinoids (DM1), MMAF |
| Cleavage Mechanism | Protease (Cathepsin B)[1][3][5][6] | Protease (Cathepsin B)[1][3][6] | Lysosomal degradation of Ab |
| Released Species | Free Drug (Neutral, Permeable) | Free Drug (Neutral, Permeable) | Amino-Acid Adduct (Charged, Impermeable) |
| Bystander Effect | High | High | Negligible / None |
| Aggregation Risk | Low (Less hydrophobic) | High (With hydrophobic payloads) | Low |
| Max Viable DAR | High (~7.4 for PBDs) | Moderate (~4.0 for PBDs) | High |
| Key Example | Loncastuximab tesirine (Zynlonta) | Brentuximab vedotin (Adcetris) | Trastuzumab emtansine (Kadcyla) |
Expert Insight: The choice of this compound over Val-Cit for PBD payloads (like SG3199) is driven by aggregation kinetics . Val-Cit is more hydrophobic than this compound. When attached to an already hydrophobic PBD dimer, Val-Cit induces rapid precipitation of the ADC at DARs > 2. This compound mitigates this, allowing for stable formulations at higher DARs, which is essential for delivering a lethal dose.
Experimental Protocols for Validation
To claim a bystander effect, you must prove that cell death in antigen-negative cells is caused by the released drug from antigen-positive cells, not by non-specific uptake of the intact ADC.
Protocol A: In Vitro Co-Culture Assay (The "Gold Standard")
This assay utilizes a mixed population of Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells.[7]
Prerequisites:
-
Ag+ Cells: High expression (e.g., Ramos for CD19, SK-BR-3 for HER2).
-
Ag- Cells: Null expression (e.g., HL-60 for CD19, MCF-7 for HER2).
-
Labeling: Ag- cells must be stably transfected with GFP or labeled with CellTrace™ Violet to distinguish them via flow cytometry.
Step-by-Step Methodology:
-
Seeding:
-
Seed Ag+ and Ag- (GFP labeled) cells in a 96-well plate.
-
Ratios: Test 100:0, 50:50, and 0:100 ratios. The 50:50 ratio is the experimental condition; the others are controls.
-
Why? The 100:0 confirms ADC potency; the 0:100 confirms lack of non-specific toxicity.
-
-
Treatment:
-
Add the this compound ADC at serial dilutions (e.g., 0.1 pM to 100 nM).
-
Control Arm: Treat with a non-cleavable analog (e.g., mc-linked payload) or a non-binding isotype control.
-
-
Incubation:
-
Incubate for 96 hours at 37°C. (PBDs are slow-acting DNA crosslinkers; 96h is preferred over 48h).
-
-
Analysis (Flow Cytometry):
-
Harvest cells. Stain with Annexin V/PI (for apoptosis) or a viability dye (e.g., 7-AAD).
-
Gating: Gate on GFP+ population (Ag- cells).
-
Calculation: Calculate the IC50 specifically for the GFP+ population.
-
Success Criteria:
-
The this compound ADC should show significant killing of Ag- (GFP+) cells in the co-culture (50:50) but no killing in the monoculture (0:100).
-
The non-cleavable control should show minimal killing of Ag- cells in both conditions.
Visualization: Co-Culture Workflow
Figure 2: Experimental workflow for quantifying bystander killing using a fluorescence-based co-culture system.
Protocol B: In Vivo Mixed Tumor Model
In vitro results must be substantiated in a physiological environment where payload diffusion is constrained by the tumor stroma.
Methodology:
-
Inoculation: Subcutaneously inject a mixture of Ag+ and Ag- tumor cells into immunocompromised mice (e.g., SCID or Nude).
-
Ratio: Typically 1:1 or 2:1 (Ag+:Ag-).
-
-
Dosing: Administer the this compound ADC IV when tumors reach ~150-200 mm³.
-
Measurement: Monitor tumor volume.
-
Terminal Analysis (Crucial Step): At the end of the study, harvest the residual tumor. Perform Immunohistochemistry (IHC) for the target antigen.
-
Interpretation: If the bystander effect is active, both Ag+ and Ag- cells will be eliminated, maintaining the original ratio or showing total regression. If the bystander effect is absent, the tumor will recur as a purely Ag- mass (clonal selection).
-
References
-
Zammarchi, F. et al. (2018). "ADCT-402 (Loncastuximab Tesirine), a Novel Pyrrolobenzodiazepine-Based Antibody-Drug Conjugate, Targets CD19-Expressing B-Cell Malignancies." Blood, 131(10), 1094–1105.
-
Li, F. et al. (2016). "Intracellular Released Payload is the Major Factor for the Bystander Effect of Antibody-Drug Conjugates." Cancer Research, 76(11), 2710-2719.
-
Kovtun, Y.V. et al. (2006). "Antibody-Drug Conjugates Designed to Eradicate Tumors with Homogeneous and Heterogeneous Expression of the Target Antigen." Cancer Research, 66(6), 3214–3221.
-
Okeley, N.M. et al. (2013). "Intracellular Activation of SGN-35, a Potent Anti-CD30 Antibody-Drug Conjugate." Clinical Cancer Research, 19(14), 3820-3831.
-
Staudacher, A.H.[1][8] & Brown, M.P. (2017). "Antibody Drug Conjugates and Bystander Killing: Is Antigen-dependent Internalisation Required?" British Journal of Cancer, 117, 1736–1742.
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- 8. agilent.com [agilent.com]
Comparative Guide: Val-Ala vs. Val-Cit Linkers in ADC Development
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs), the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers is a critical decision that dictates the physicochemical stability, drug-to-antibody ratio (DAR), and translational success of the therapeutic.[1][2]
While Val-Cit remains the industry standard (employed in Adcetris® and Polivy®) due to its rapid cleavage kinetics, it suffers from intrinsic hydrophobicity-driven aggregation at high DARs and instability in murine plasma. This compound has emerged as a superior alternative for hydrophobic payloads (e.g., PBD dimers), offering reduced aggregation propensity , enabling DARs up to 7.4, and providing greater stability in preclinical mouse models.
Mechanistic Foundation
Both linkers utilize a protease-cleavable dipeptide trigger designed for lysosomal release.[1][2] The mechanism relies on the upregulation of Cathepsin B in tumor cells.[1]
Cleavage Mechanism
Upon internalization, Cathepsin B hydrolyzes the amide bond between the dipeptide and the spacer (typically p-aminobenzyl carbamate, PABC).[1] This triggers a self-immolative 1,6-elimination of the PABC group, releasing the free cytotoxic payload.[3]
Figure 1: Protease-mediated cleavage pathway utilized by both Val-Cit and this compound linkers.
Hydrophobicity & Aggregation Analysis
This is the primary differentiator. Contrary to the intrinsic polarity of the Citrulline side chain (urea group), Val-Cit conjugates often exhibit higher apparent hydrophobicity and aggregation compared to this compound conjugates, particularly when paired with lipophilic payloads.
Comparative Performance Data
| Feature | Val-Cit (VC) | This compound (VA) | Impact on Development |
| Aggregation Propensity | High at DAR > 4 | Low (Stable up to DAR ~7.[1][2][4][5]4) | VA allows for higher drug loading without precipitation. |
| Hydrophobic Character | Higher apparent hydrophobicity in conjugate form. | Lower apparent hydrophobicity.[1][2][3][4][5][6] | VA improves solubility of lipophilic payloads (e.g., PBDs).[5] |
| Cleavage Rate (Cat B) | Fast (Reference Standard) | Slower (~0.5x rate of VC) | VC releases payload faster, but VA rate is sufficient for efficacy. |
| Mouse Plasma Stability | Unstable (Susceptible to Ces1C) | Stable | VC requires specific transgenic mice for accurate PK studies; VA is robust. |
| Human Plasma Stability | Stable | Stable | Both are suitable for clinical use.[6] |
Why this compound for Hydrophobic Payloads?
Research demonstrates that this compound linkers significantly reduce aggregation for highly hydrophobic payloads like Pyrrolobenzodiazepine (PBD) dimers.[1] While Val-Cit-PBD conjugates precipitate at DARs > 3-4, this compound-PBD conjugates remain monomeric up to DAR 8. This "non-obvious" behavior—where the hydrophobic Alanine residue confers better conjugate solubility than the polar Citrulline—is attributed to the conformational masking of the payload and reduced intermolecular hydrophobic interactions.
Experimental Protocols (Self-Validating Systems)
Protocol A: Hydrophobic Interaction Chromatography (HIC) Analysis
Purpose: To objectively quantify the hydrophobicity and DAR distribution of the ADC variants.
Methodology:
-
Column Selection: Use a Butyl-NPR or Phenyl-5PW column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 (High salt promotes hydrophobic binding).
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol (Low salt/organic elutes hydrophobic species).
-
Gradient: Linear gradient from 0% to 100% B over 15-20 minutes.
-
Detection: UV absorbance at 280 nm (antibody) and payload-specific wavelength (e.g., 252 nm for MMAE).
Interpretation:
-
Retention Time: Species eluting later are more hydrophobic. Val-Cit conjugates typically elute later than this compound analogues with the same payload.
-
Peak Resolution: Distinct peaks represent DAR 0, 2, 4, 6, 8. Broad, smearing peaks at the end of the gradient indicate aggregation.
Protocol B: Cathepsin B Cleavage Assay
Purpose: To verify linker release kinetics.
Workflow:
-
Preparation: Dilute ADC to 5 µM in Citrate Buffer (pH 5.0) containing 1 mM DTT and 1 mM EDTA.
-
Enzyme Addition: Add human liver Cathepsin B (final conc. 5-10 µg/mL).
-
Incubation: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.
-
Quenching: Stop reaction with cold acetonitrile (1:1 v/v) containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS to quantify free payload.
Figure 2: Validation workflow for comparing linker performance.
Pharmacokinetics & Efficacy Implications[7][8]
-
Murine Models: Val-Cit is susceptible to cleavage by Carboxylesterase 1C (Ces1C) , an enzyme abundant in mouse plasma but absent in humans. This leads to premature payload loss and "false" toxicity/clearance data in mice. This compound is resistant to Ces1C, making it a more robust choice for preclinical efficacy studies.
-
Therapeutic Index (TI): By enabling higher DARs with lower aggregation, this compound often yields a wider TI.[2] Aggregates are rapidly cleared by the liver (Kupffer cells), causing hepatotoxicity and reducing tumor uptake. This compound's monomeric profile mitigates this off-target clearance.
References
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
ADC Review. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Retrieved from [Link]
-
University of Cambridge. (2019). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
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- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Val-Ala and Non-Cleavable Linkers in Antibody-Drug Conjugates
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides a comprehensive comparison of two major classes of linkers: the enzymatically cleavable valine-alanine (Val-Ala) dipeptide linker and non-cleavable linkers. Understanding the distinct characteristics and performance of these linkers is paramount for the rational design of next-generation ADCs with an optimized therapeutic window.
Section 1: Fundamental Principles of ADC Linker Technology
ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens.[1][2] The linker's role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity, and to facilitate the efficient release of the payload once the ADC has been internalized by the target cancer cell.[][4]
Linkers are broadly categorized as either cleavable or non-cleavable, a distinction that dictates the mechanism of payload release and significantly influences the ADC's overall performance.[5][6]
The General Mechanism of Action for an Antibody-Drug Conjugate:
Caption: Mechanism of this compound linker cleavage and payload release.
Key Attributes of this compound Linkers:
-
Bystander Effect: Cleavable linkers like this compound can mediate a "bystander effect." [1]This occurs when the released, often membrane-permeable payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors. [5][7]* Hydrophobicity and Drug-to-Antibody Ratio (DAR): this compound is less hydrophobic than the more commonly used Val-Cit linker. [8][9]This is a significant advantage as it can reduce the propensity for ADC aggregation, especially at higher DARs. [8][10]Studies have shown that this compound linkers can allow for DAR values up to 7.4 with limited aggregation, whereas Val-Cit linkers can be challenging to formulate at high DARs due to precipitation. [8][10]This property is particularly beneficial for highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers. [8]* Stability: this compound linkers generally exhibit good stability in human plasma. [9]However, they can show instability in mouse plasma due to cleavage by carboxylesterases, which can complicate preclinical evaluation. [5][11]
Section 3: Non-Cleavable Linkers: A Different Paradigm
In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical or enzymatic trigger for payload release. [6][12]Instead, the release of the cytotoxic agent relies on the complete degradation of the antibody backbone within the lysosome. [13][] Mechanism of Action:
-
Internalization and Lysosomal Trafficking: Similar to ADCs with cleavable linkers, the ADC is internalized and trafficked to the lysosome. [13]2. Antibody Degradation: Inside the lysosome, proteases degrade the entire antibody, releasing the payload still attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated. [12][13]
Caption: Mechanism of payload release from a non-cleavable ADC.
Key Attributes of Non-Cleavable Linkers:
-
Enhanced Plasma Stability: The primary advantage of non-cleavable linkers is their superior stability in plasma compared to many cleavable linkers. [12][13]This high stability minimizes premature payload release, potentially leading to a wider therapeutic window and reduced off-target toxicity. [][15]* Limited Bystander Effect: The payload released from a non-cleavable ADC is typically a charged amino acid-linker-drug complex. [5]This complex generally has poor membrane permeability, which limits its ability to diffuse out of the target cell and kill neighboring cells. [7][13]Consequently, ADCs with non-cleavable linkers have a minimal to non-existent bystander effect. [7]* Dependence on Target Biology: The efficacy of ADCs with non-cleavable linkers is highly dependent on the biology of the target cell, specifically efficient internalization and lysosomal degradation of the antibody. [12][13]* Payload Compatibility: The nature of the payload is a critical consideration. Some payloads, like MMAE, are most potent in their native form and are less suitable for non-cleavable strategies where they are released with an attached linker and amino acid. [13]Conversely, payloads like MMAF retain their potency even when conjugated via a non-cleavable linker. [13]
Section 4: Comparative Performance Analysis
The choice between a this compound cleavable linker and a non-cleavable linker is context-dependent and should be guided by the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen and tumor microenvironment.
| Feature | This compound (Cleavable) | Non-Cleavable |
| Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). [8][9] | Degradation of the antibody backbone in the lysosome. [13][] |
| Plasma Stability | Generally good in human plasma, but can be susceptible to cleavage in rodent plasma. [5][9] | Excellent plasma stability. [12][13] |
| Bystander Effect | Capable of inducing a bystander effect, beneficial for heterogeneous tumors. [1][5][7] | Minimal to no bystander effect due to poor membrane permeability of the released complex. [7][13] |
| Payload Release Product | Unmodified, active payload (following self-immolation). [8][9] | Payload-linker-amino acid complex. [5][13] |
| Dependence on Payload | Less dependent on the payload retaining activity with a linker remnant. | Highly dependent on the payload retaining potency with the attached linker-amino acid complex. [13] |
| Aggregation at High DAR | Lower propensity for aggregation compared to Val-Cit, allowing for higher DARs. [8][10] | Generally allows for homogenous ADC preparations, with aggregation being payload-dependent. |
| Toxicity Profile | Potential for higher off-target toxicity due to premature linker cleavage. [15][16] | Generally lower off-target toxicity due to high plasma stability. [][15] |
Section 5: Experimental Protocols for Linker Evaluation
Accurate and reproducible in vitro data is crucial for comparing the performance of different ADC linkers. The following are foundational experimental protocols.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C. [17]2. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours). [17]3. Analyze the samples to determine the concentration of intact ADC, total antibody, and released payload. [17]4. Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure total antibody and antibody-conjugated drug concentrations. The difference provides a measure of drug deconjugation. [18] * Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measure the free payload in the plasma to quantify its release. [18]
-
Lysosomal Stability and Cleavage Assay
Objective: To evaluate the rate and extent of payload release in a simulated lysosomal environment.
Methodology:
-
Incubate the ADC with isolated lysosomes or lysosomal fractions (e.g., human liver S9 fraction) at 37°C. [19]2. Include necessary co-factors to ensure enzymatic activity. [19]3. Collect samples at various time points. [19]4. Analyze the samples using LC-MS to quantify the released payload and any metabolites. [19]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency of the ADC against antigen-positive cancer cells. [20][21] Methodology:
-
Seed antigen-positive cancer cells in 96-well plates and allow them to adhere overnight. [22]2. Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). [22]3. Incubate for a period sufficient to allow for internalization and cytotoxicity (typically 72-120 hours). [20][22]4. Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo. [22][23]5. Calculate the half-maximal inhibitory concentration (IC50) for each ADC construct. [20]
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells. [20] Methodology:
-
Co-culture antigen-positive cells with antigen-negative cells that have been engineered to express a fluorescent protein (e.g., GFP). [22]2. Treat the co-culture with serial dilutions of the ADC. [22]3. After an incubation period of 72-120 hours, measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population. [22]4. A decrease in the viability of the antigen-negative cells indicates a bystander effect. [22]
Caption: Experimental workflow for comparing ADC linker performance.
Section 6: Conclusion and Future Perspectives
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and toxicity profile. This compound cleavable linkers offer the advantage of a bystander effect and can be beneficial for hydrophobic payloads by allowing for higher, more homogenous drug loading. [8][7]In contrast, non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile, but their efficacy is restricted to antigen-expressing cells. [13][][15] Future innovations in linker technology will likely focus on developing novel cleavage strategies that are more specific to the tumor microenvironment, further enhancing the therapeutic index of ADCs. Additionally, linkers that can release payloads with improved physicochemical properties for better cell permeability and retention will be a key area of research. A thorough understanding and empirical evaluation of both this compound and non-cleavable linkers, as outlined in this guide, are essential for advancing the field of antibody-drug conjugates.
References
-
Creative Biolabs. Noncleavable Linkers. [Link]
-
Creative Biolabs. Non-Cleavable Linker Synthesis Service. [Link]
-
Bar-Sinai, Y., et al. (2026, January 3). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceuticals. [Link]
-
Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. [Link]
-
AACR Journals. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]
-
ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
IPHASE Biosciences. Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. [Link]
-
Technology Networks. Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
-
NIH. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC. [Link]
-
Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. [Link]
-
MDPI. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. [Link]
-
AACR Journals. (2025, October 22). Abstract A136: Comparison of the bystander effects and killing capabilities of the HER2-targeting antibody drug conjugates T-DM1 and T-DXd. [Link]
-
PubMed. (2024, August 15). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. [Link]
-
David Spring's group. (2019, August 21). Cleavable linkers in antibody–drug conjugates. [Link]
-
NIH. Current ADC Linker Chemistry. PMC. [Link]
-
ASCO Publications. (2022, June 2). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. [Link]
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ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
NIH. (2024, December 20). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC. [Link]
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Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
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NIH. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC. [Link]
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ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in... [Link]
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NJ Bio, Inc. Linkers for ADCs. [Link]
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SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates? [Link]
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ResearchGate. Synthesis of drug‐linker 1. a) Boc‐ValAlaPAB−Br, butanone (86 %); b)... [Link]
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AxisPharm. (2024, June 6). Advances in ADC Linker Research. [Link]
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BioProcess International. Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. [Link]
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Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Val-Ala (Valyl-Alanine)
For researchers and professionals in the dynamic fields of biochemistry and drug development, the dipeptide Val-Ala (L-valyl-L-alanine) is a fundamental building block in peptide synthesis and metabolic studies. While its scientific applications are vast, a commitment to laboratory safety and environmental stewardship necessitates a thorough understanding of its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring a safe working environment and minimal environmental impact.
Understanding this compound: Properties and Hazards
Before delving into disposal procedures, a clear understanding of the chemical's characteristics is paramount. This knowledge informs the risk assessment and the selection of appropriate safety measures.
This compound is a dipeptide composed of the amino acids L-valine and L-alanine.[1] It is typically encountered as a white, crystalline solid that is soluble in water.[1] While not classified as a hazardous substance for transport, it is crucial to note its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
Table 1: Key Properties and Hazard Information for this compound
| Property | Value | Source |
| Chemical Formula | C8H16N2O3 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 27493-61-4 | [1] |
| Appearance | White solid/powder | [1] |
| GHS Classification | Eye Irritant, Category 2 (H319: Causes serious eye irritation) | [1] |
| Primary Hazard | Irritant | [1] |
The primary hazard associated with this compound is its potential to cause serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is essential at all stages of handling and disposal.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for the proper disposal of this compound, from initial preparation to final waste stream management. This process is designed to be self-validating, ensuring that all safety and regulatory considerations are met.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Disposal
The following protocols provide explicit, step-by-step instructions for the disposal of solid and aqueous this compound waste.
Disposal of Solid this compound Waste
This procedure applies to unused or expired solid this compound reagent and disposable labware contaminated with solid this compound (e.g., weigh boats, spatulas, contaminated paper towels).
Methodology:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a laboratory coat.[2]
-
Waste Segregation: Collect all solid this compound waste in a designated, leak-proof container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and should specify "this compound".[2]
-
Container Sealing: Once waste collection is complete, securely seal the container.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for the disposal of non-hazardous solid chemical waste.[2][3] In some cases, and with explicit EHS approval, this waste stream may be suitable for disposal in the regular trash, provided it is not placed in laboratory bins accessible to custodial staff.[3]
Disposal of Aqueous this compound Solutions
This procedure applies to dilute aqueous solutions where this compound is the primary solute.
Methodology:
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a laboratory coat.
-
Regulatory Consultation: Confirm with your institution's EHS department that the disposal of non-hazardous, water-soluble amino acids and dipeptides down the sanitary sewer is permitted.[3][4] This is a critical step, as local regulations may vary.
-
pH Neutralization (if applicable): If the aqueous solution has been adjusted to an acidic or basic pH, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions).
-
Drain Disposal: Pour the neutralized aqueous solution down the drain, followed by a copious amount of cold running water to ensure thorough flushing and dilution within the wastewater system.[4]
Spill Management Procedures
In the event of an accidental spill of this compound, the following steps should be taken to ensure a safe and effective cleanup.
For Solid Spills:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don PPE: Ensure you are wearing appropriate PPE, including eye protection, gloves, and a lab coat. For larger spills where dust may be generated, respiratory protection may be necessary.[5]
-
Contain and Collect: Gently sweep up the spilled solid material, taking care to minimize dust generation.[5] Place the collected material into a labeled, sealed container for disposal as solid chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
For Liquid Spills (Aqueous Solutions):
-
Restrict Access and Don PPE: As with solid spills, restrict access and wear appropriate PPE.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and absorb the spill.
-
Collect and Dispose: Place the absorbent material into a sealed container and dispose of it as solid chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
Regulatory and Compliance Considerations
The disposal of all laboratory chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices to protect workers.[8][9]
It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their waste streams.[10] While this compound is not currently classified as a hazardous waste by the EPA, it is imperative to adhere to your institution's specific waste management plan, which is designed to be in compliance with all federal, state, and local regulations.[11]
Key Takeaway: Always consult your institution's Environmental Health and Safety (EHS) office for guidance on their specific waste disposal policies.[2][12]
Conclusion
The responsible management of laboratory chemicals extends beyond their application in research to their final disposal. By following the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. A proactive and informed approach to chemical waste management is a cornerstone of a robust laboratory safety culture.
References
-
Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). Relevant Source. [Link]
-
Disposal Procedures for Non Hazardous Waste. University of Alabama in Huntsville. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
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SAFETY DATA SHEET: L-Valine. (2003, January 6). Ajinomoto. [Link]
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Peptide Storage Guide | Laboratory Best Practices. Method Peptides. [Link]
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Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]
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OSHA and Biohazard Waste Disposal: A Compliance Guide. Medical Waste Pros. [Link]
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Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. [Link]
-
What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Best Practices for Containing and Disposing of Infectious Waste. (2025, September 29). OSHA Outreach Courses. [Link]
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This compound linkers. AxisPharm. [Link]
-
This compound. PubChem. [Link]
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- 1. This compound | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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- 10. danielshealth.com [danielshealth.com]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safe Handling & PPE Protocol for L-Valyl-L-Alanine (Val-Ala)
Executive Summary & Scientific Rationale
While L-Valyl-L-Alanine (Val-Ala) is often classified as a non-hazardous substance under GHS criteria (CAS: 3918-94-3), treating it with "casual" safety protocols is a fundamental error in high-precision research. As a dipeptide, this compound presents two distinct challenges that standard safety data sheets (SDS) often overlook:
-
Immunological Sensitization: Repeated inhalation of bioactive peptide particulates can trigger sensitization or allergic responses in researchers, even if the peptide is not acutely toxic.
-
Hygroscopic Instability: this compound is susceptible to hydrolysis and degradation upon contact with moisture. Therefore, the PPE protocol described here serves a dual purpose: protecting the scientist from particulates and protecting the reagent from enzymatic/moisture contamination.
This guide moves beyond basic compliance, establishing a Self-Validating Safety System where every piece of equipment serves a specific, scientifically grounded function.
Risk Assessment & PPE Decision Matrix
The primary vector of exposure for this compound is inhalation of fine particulates during weighing and transfer. Dermal absorption is negligible for the solid but becomes relevant once solubilized in organic modifiers (e.g., Acetonitrile/DMSO).
Table 1: PPE Specifications by Operational State
| Component | Standard (Solid Handling) | Advanced (Solubilized/Bulk) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min thick: 0.11mm) | Double Nitrile or Extended Cuff | Latex contains proteins that may contaminate peptide samples. Nitrile offers superior chemical resistance to common peptide solvents. |
| Respiratory | N95 / FFP2 Mask | PAPR (If >100g handling) | Prevents alveolar deposition of fine peptide dust (1–5 µm range) which can act as an immunogen. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles | Protects against mechanical irritation from dust and splashes from solvent mixtures. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeve Covers | Reduces static electricity build-up (which scatters peptide powder) and prevents sleeve drag contamination. |
Visualization: PPE Decision Logic
The following decision tree illustrates the logical flow for selecting the correct PPE tier based on the experimental state.
Figure 1: Logic flow for determining PPE requirements based on physical state and engineering controls.
Operational Protocol: The "Clean-Chain" Method
This protocol uses a "Clean-Chain" approach. If the chain is broken (e.g., touching a face mask with gloved hands), the system is compromised.
Phase A: Preparation & Gowning
-
Static Discharge: Before donning gloves, touch a grounded metal surface. This compound powder is static-prone; static charge on the researcher can cause the powder to "jump" out of the weigh boat, creating an inhalation hazard.
-
Glove Donning: Inspect nitrile gloves for micro-tears by inflating them slightly with air before wearing.
-
Cuff Seal: Ensure the lab coat cuff covers the wrist, and the glove cuff overlaps the lab coat. This prevents skin scales from falling into the sample (contamination) and powder from settling on the wrist (irritation).
Phase B: Weighing & Transfer (Critical Step)
Causality: Most accidents occur here due to ergonomic failure or air currents.
-
Engineering Control: Work within a Fume Hood or Biological Safety Cabinet (BSC) if available. If not, an N95 respirator is mandatory .
-
The "Draft" Check: If using a balance, ensure the draft shield is fully closed before taring. Air currents disrupt the balance and disperse fine peptide dust.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container.
-
Wet Wipe Down: Immediately after weighing, wipe the balance area with a damp tissue (water or 70% EtOH). Why? Dry dusting re-aerosolizes the peptide. Wet wiping traps it.
Phase C: Solubilization
-
Venting: When dissolving this compound, especially in acidic buffers, slight gas evolution or heat can occur. Do not cap the vial tightly immediately after vortexing.
-
Aerosol Containment: Wait 30 seconds after vortexing before opening the tube to allow aerosols to settle.
Visualization: Safe Handling Workflow
This diagram outlines the lifecycle of the material to ensure containment.
Figure 2: Operational lifecycle of this compound handling, emphasizing temperature equilibration to prevent hydrolysis.
Disposal & Decontamination[1][2][3][4][5]
Effective disposal is the final step of the safety lifecycle.
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves should be treated as solid chemical waste . While this compound is non-hazardous, lab hygiene dictates it should not enter general trash to prevent confusion or secondary reaction.
-
Liquid Waste: Solutions containing this compound must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Spill Management:
-
Do not sweep dry powder. This creates a dust cloud.
-
Cover the spill with a paper towel.
-
Wet the towel with water (this compound is water-soluble).
-
Wipe up the slurry and dispose of it in chemical waste.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96799, L-Valyl-L-alanine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]
- Sigma-Aldrich (Merck).Safety Data Sheet: L-Valyl-L-Alanine. (Note: Specific SDS versions vary by region; always consult the vendor-provided sheet).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
